GsMTx4
説明
特性
IUPAC Name |
3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDNTWXIIKNMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C185H273N49O45S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4096 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GsMTx4 Spider Venom Peptide: A Technical Guide to Its Mechanism, Properties, and Therapeutic Potential
Executive Summary: GsMTx4 is a 35-amino acid peptide toxin isolated from the venom of the Chilean rose tarantula, Grammostola rosea (also known as Grammostola spatulata).[1] As a member of the inhibitor cystine knot (ICK) peptide family, it possesses a distinct structural motif that confers significant stability.[1][2] this compound is a potent and selective modulator of mechanosensitive ion channels (MSCs), particularly cation-permeable channels such as Piezo and some members of the Transient Receptor Potential (TRP) family.[3][4][5] Its unique mechanism of action, which involves altering the local lipid bilayer mechanics rather than direct channel binding, has established it as an invaluable pharmacological tool for studying mechanotransduction.[1][6] Furthermore, preclinical studies have highlighted its therapeutic potential in a range of pathologies driven by aberrant mechanical stress, including muscular dystrophy, chronic pain, and osteoarthritis.[6][7][8] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, experimental data, and detailed protocols for its use.
Biochemical and Structural Properties
This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions, which is crucial for its interaction with the cell membrane.[1][9] Its structure is characterized by an inhibitor cystine knot (ICK) motif, where three disulfide bonds create a highly stable and compact fold.[1] This scaffold presents a hydrophobic patch surrounded by positively charged lysine residues, enabling interaction with the lipid bilayer.[1][3]
| Property | Value | Source |
| Primary Sequence | GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF-NH₂ | [1][4] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [4] |
| Molecular Weight | 4095.86 Da | [4] |
| Molecular Formula | C₁₈₅H₂₇₃N₄₉O₄₅S₆ | [4] |
| Net Charge (pH 7) | +5 | [1][10] |
| Purity | ≥90-95% (Synthetic versions) | [4] |
| Solubility | Soluble in water and saline buffers to 1 mg/ml | [4] |
Mechanism of Action
Unlike typical ion channel blockers that function via a "lock and key" mechanism, this compound acts as a "gating modifier" by altering the physical environment of the channel.[2][6] The peptide partitions into the outer leaflet of the cell membrane, interacting with both anionic and cationic lipid groups through electrostatic and hydrophobic forces.[1]
The core mechanism is bilayer-dependent:
-
Membrane Insertion: this compound inserts itself into the lipid bilayer. This insertion becomes deeper when the membrane is under tension.[11]
-
Local Tension Modulation: By embedding in the membrane, this compound is thought to locally alter the distribution of forces within the bilayer. It effectively acts as an "area reservoir," buffering the mechanical tension that would otherwise be transmitted to the ion channel.[11]
-
Inhibition of Gating: This disruption makes the transfer of force from the bilayer to the channel's gating machinery less efficient.[1] Consequently, a greater mechanical stimulus is required to open the channel, raising its activation threshold.[12]
A key feature of this mechanism is its lack of stereospecificity. Both the naturally occurring L-enantiomer and the synthetic D-enantiomer of this compound are effective inhibitors of MSCs, which supports the model of action through membrane perturbation rather than direct, stereospecific binding to the channel protein.[1][6]
References
- 1. GsMTx-4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. abmole.com [abmole.com]
- 6. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-D provides protection to the D2.mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
GsMTx4's Mechanism of Action on Mechanosensitive Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a pivotal pharmacological tool for the study of mechanosensitive ion channels (MSCs).[1][2][3] Unlike classical channel blockers that directly occlude the pore or bind to a specific receptor site, this compound employs a novel, bilayer-dependent mechanism of action.[3][4] This technical guide provides a comprehensive overview of the core principles underlying this compound's interaction with MSCs, with a focus on the Piezo and TRP channel families.[1][5] It details the quantitative aspects of this interaction, outlines key experimental protocols for its investigation, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action: A Bilayer-Dependent Gating Modifier
The prevailing model of this compound's mechanism of action posits that it functions as a "gating modifier" by altering the local mechanical environment of the cell membrane rather than by direct, stereospecific interaction with the channel protein itself.[1][3][4] This is strongly supported by the observation that both the L- and D-enantiomers of this compound are equally effective at inhibiting MSCs, which would not be expected for a traditional lock-and-key binding mechanism.[1][3][4]
The key to this compound's activity lies in its amphipathic structure.[2][3] The peptide possesses a hydrophobic face that facilitates its partitioning into the lipid bilayer and a ring of positively charged lysine residues that interacts with the polar head groups of phospholipids.[1][2][3]
The current understanding of this compound's action can be summarized in the "area reservoir" model:[1][6]
-
Initial Interaction: this compound initially associates with the outer leaflet of the lipid bilayer, residing at the lipid-water interface in a "shallow" binding mode.[1][7]
-
Membrane Tension Sensing: When the cell membrane is stretched, the lateral tension in the bilayer increases.
-
Deeper Partitioning: This increased tension drives this compound to partition deeper into the lipid bilayer.[1][7]
-
Local Relaxation: By occupying more area within the bilayer, this compound effectively acts as an "area reservoir," causing a local relaxation of the membrane tension in its immediate vicinity.[1][6]
-
Inhibition of Gating: Since mechanosensitive channels like Piezo are gated by changes in membrane tension, this localized reduction in tension makes it energetically less favorable for the channel to open in response to mechanical stimuli.[1][3] This results in a rightward shift in the pressure-gating curve, meaning a stronger mechanical stimulus is required to activate the channel.[8][9]
This indirect mechanism explains this compound's broad specificity for a variety of cation-permeable MSCs, including members of the Piezo and TRP channel families.[1][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the interaction of this compound with key mechanosensitive channels.
| Parameter | Channel | Cell Type | Value | Reference(s) |
| Dissociation Constant (KD) | Piezo1 | HEK293 | ~155 nM | [8][10] |
| Piezo1 | Transfected Cells | ~200 nM | [11] | |
| Association Rate (kon) | Piezo1 | HEK293 | 7.0 x 105 M-1s-1 | [8][10] |
| Dissociation Rate (koff) | Piezo1 | HEK293 | 0.11 s-1 | [8][10] |
| Inhibition (%) | Piezo1 | HEK293 (outside-out patch) | ~80% at µM concentrations | [8][10] |
| Stretch-activated channels | Astrocytes, Cardiac cells, Smooth and Skeletal muscle cells | Blocked at 5 µM | [5] | |
| TRPC1 & TRPC6 | - | Inhibited | [5][11] | |
| Stretch-mediated cation currents | Human Pulmonary Artery Endothelial Cells | Significantly decreased | [12] |
Note: Quantitative data for this compound's effects on TRP channels, particularly IC50 values, are less consistently reported in the literature compared to Piezo1.
Experimental Protocols
Electrophysiology: Patch-Clamp Recording
This protocol is adapted for recording mechanosensitive currents from Piezo1-expressing HEK293 cells in an outside-out patch configuration.
A. Solutions and Reagents:
-
Extracellular (Bath) Solution:
-
145 mM NaCl
-
5 mM KCl
-
3 mM MgCl₂
-
0.1 mM CaCl₂
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
-
Pipette (Intracellular) Solution:
-
133 mM CsCl
-
10 mM HEPES
-
Adjust pH to 7.4 with CsOH
-
-
This compound Stock Solution: Prepare a stock solution of this compound in the extracellular solution. The final concentration for application is typically in the low micromolar range (e.g., 1-5 µM).[1][8]
B. Equipment:
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Inverted microscope
-
High-speed pressure clamp system
-
Perfusion system for rapid solution exchange
C. Procedure:
-
Cell Culture: Culture HEK293 cells expressing the mechanosensitive channel of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Outside-Out Patch Formation: After establishing a whole-cell configuration, slowly retract the pipette to excise a patch of membrane with the extracellular face oriented towards the bath solution.
-
Mechanical Stimulation: Apply controlled pressure steps to the patch pipette using the high-speed pressure clamp to activate the mechanosensitive channels.
-
Recording: Record the resulting ion channel currents at a holding potential of -50 mV.[1]
-
This compound Application: Perfuse the patch with the this compound-containing extracellular solution and record the inhibition of the mechanically activated currents.
-
Washout: Perfuse the patch with the control extracellular solution to observe the reversal of inhibition.
D. Data Analysis:
-
Measure the peak current amplitude or the integrated current (charge transfer) in the presence and absence of this compound to quantify the degree of inhibition.[1]
-
Determine the association and dissociation rates by fitting the time course of inhibition and washout to exponential functions.[2]
Calcium Imaging
This protocol outlines a method for measuring changes in intracellular calcium in response to mechanical stimulation and its inhibition by this compound.
A. Reagents:
-
Calcium Indicator: Fluo-4 AM (or other suitable calcium-sensitive dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound Stock Solution
B. Equipment:
-
Fluorescence microscope with a high-speed camera
-
Mechanical stimulation device (e.g., cell stretcher, atomic force microscope, or a simple pipette for fluid shear stress)
-
Image analysis software
C. Procedure:
-
Cell Culture: Plate cells on a substrate suitable for both mechanical stimulation and imaging (e.g., flexible silicone membrane or glass-bottom dish).
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before stimulation.
-
This compound Incubation (for inhibition studies): Incubate the cells with the desired concentration of this compound for a sufficient period before mechanical stimulation.
-
Mechanical Stimulation and Imaging: Apply a mechanical stimulus to the cells while continuously acquiring fluorescence images at a high frame rate.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Compare the calcium response in control cells versus this compound-treated cells.
-
Cell Stretching Assay
This protocol provides a general framework for assessing the effect of this compound on cellular responses to mechanical stretch.
A. Materials:
-
Flexible Substrates: Commercially available or custom-made silicone (e.g., PDMS) membranes.
-
Cell Stretching Device: A device capable of applying controlled, uniform strain to the flexible substrates.
-
Cell Culture Medium
-
This compound Stock Solution
-
Reagents for downstream analysis (e.g., lysis buffer for protein analysis, fixatives for immunofluorescence).
B. Procedure:
-
Substrate Preparation: Coat the flexible substrates with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.
-
Cell Seeding: Seed cells onto the coated substrates and allow them to adhere and spread.
-
This compound Treatment: Add this compound to the culture medium at the desired concentration and incubate for the desired duration.
-
Mechanical Stretching: Mount the substrates in the cell stretching device and apply a defined regimen of cyclic or static stretch (e.g., 10% strain at 1 Hz).[13]
-
Downstream Analysis: After the stretching period, analyze the cells for various endpoints, such as:
-
Cell Viability and Proliferation: Using assays like MTT or Ki67 staining.[13]
-
Gene and Protein Expression: Using qPCR or Western blotting to analyze markers of mechanotransduction (e.g., c-fos, Egr1) or cell-specific responses.
-
Cell Morphology and Cytoskeletal Organization: Using immunofluorescence to visualize changes in cell shape, alignment, and the actin cytoskeleton.
-
Mandatory Visualizations
This compound Mechanism of Action on Mechanosensitive Channels
Caption: this compound's "area reservoir" mechanism of action on mechanosensitive channels.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound's effect on mechanosensitive channels via patch-clamp.
Experimental Workflow: Calcium Imaging
Caption: Workflow for calcium imaging to study this compound's inhibition of mechanotransduction.
Conclusion
This compound represents a unique and powerful tool for dissecting the roles of mechanosensitive ion channels in physiology and disease. Its bilayer-dependent mechanism of action, while presenting a departure from traditional pharmacology, offers a novel avenue for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of mechanotransduction. Further research into the precise lipid interactions and the full spectrum of this compound-sensitive channels will undoubtedly continue to advance our understanding of this critical area of cell biology.
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical stretch promotes hypertrophic scar formation through mechanically activated cation channel Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GsMTx4 Targets in the TRP Channel Family
Audience: Researchers, scientists, and drug development professionals.
Abstract: GsMTx4 is a 34-amino acid peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a well-established inhibitor of cationic mechanosensitive channels, acting as a "gating modifier" rather than a direct pore blocker. Its unique mechanism involves partitioning into the lipid bilayer, altering local membrane mechanics, and thereby inhibiting channel activation.[1][2] While extensively studied for its effects on Piezo channels, this compound also demonstrates significant activity against specific members of the Transient Receptor Potential (TRP) channel family. This guide provides a detailed overview of the known TRP channel targets of this compound, presenting quantitative data, the molecular mechanism of action, and key experimental protocols for studying these interactions.
Introduction to this compound
This compound is a small, amphipathic peptide characterized by an inhibitor cystine knot (ICK) structural motif, which confers high stability.[1] Unlike traditional channel blockers that bind to specific protein residues within the ion permeation pathway, this compound's mechanism is unconventional. It lacks stereospecificity, meaning both its L- and D-enantiomers are active, which points to an achiral binding site.[2] The current model suggests that this compound inserts its hydrophobic face into the outer leaflet of the plasma membrane. When the membrane is stretched, this reduces the lateral pressure in the lipids, allowing the peptide to penetrate deeper. This action effectively buffers the membrane tension, reducing the mechanical force transmitted to the channel's gating machinery and thus inhibiting its opening.[3][4]
This compound Targets within the TRP Channel Family
This compound exhibits selectivity for certain cation-permeable mechanosensitive channels, with TRPC channels being the most prominently documented targets within the TRP superfamily.[1][5][6]
TRPC Subfamily
-
TRPC1 and TRPC6: These are the best-characterized TRP channel targets of this compound. Both TRPC1 and TRPC6 have been identified as mechanosensitive channels, and their activation by membrane stretch is inhibited by the peptide.[7] Furthermore, this compound blocks TRPC6 activation that is induced not only by mechanical stretch but also by receptor-mediated phospholipase C (PLC) activation and the subsequent production of diacylglycerol (DAG).[8][9] This suggests that DAG and mechanical stretch may share a common gating mechanism related to lipid bilayer tension, which is modulated by this compound.[8][9]
Other TRP Channels
-
TRPC5: Some studies have noted that this compound can inhibit currents mediated by TRPC5 channels.[10]
-
TRPV4: While less documented than its effects on TRPC channels, this compound has been reported to block TRPV4, another member of the TRP family implicated in mechanotransduction.[11]
-
TRPA1: Interestingly, one report suggests that this compound at a concentration of 1µM can activate TRPA1 channels, possibly through a mechanism similar to membrane crenators.[11] This highlights the complexity of the peptide's interaction with the lipid bilayer and its subsequent effects on different channel types.
Quantitative Analysis of this compound-TRP Channel Interactions
Direct IC50 values for this compound on TRP channels are not consistently reported in the literature. However, studies provide effective concentrations that produce significant inhibition. The following table summarizes these findings.
| TRP Channel Subtype | Cell Type | Activation Method | This compound Concentration | Observed Effect | Reference |
| TRPC6 | CHO Cells | Hypo-osmotic stretch | 5 µM | Substantial reduction in current; increased rate of inactivation. | [8][9] |
| TRPC6 | CHO Cells | Diacylglycerol (OAG) | Not specified | Inhibition of whole-cell currents. | [7] |
| TRPC6 | Human Platelets | Diacylglycerol (OAG) | 1 µM | Significant inhibition of Ca²⁺ entry. | [12] |
| TRPC1 | Various | Mechanical Stretch | Not specified | This compound is cited as a known inhibitor. | [7] |
| TRPC5 | Not specified | Hypo-osmotic shock | 5 µM | 98% inhibition of evoked currents. | [10] |
Mechanism of Action and Signaling
The primary mechanism of this compound is the modulation of the lipid bilayer environment of the channel. For receptor-activated channels like TRPC6, stimulation of a Gq-coupled receptor activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). DAG is thought to alter the physical properties of the membrane near the channel, promoting its opening. This compound, by inserting into the membrane, counteracts this physical change, thereby inhibiting channel activation.
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Modulation of the Lipid Bilayer by GsMTx4
For Researchers, Scientists, and Drug Development Professionals
Abstract
GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for studying mechanosensitive ion channels (MSCs). Unlike traditional channel blockers that directly occlude the pore, this compound modulates the activity of these channels through a novel mechanism: altering the local environment of the lipid bilayer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the lipid membrane and the subsequent effects on mechanosensitive channels such as Piezo1 and TRPC6. We present quantitative data on its binding kinetics and inhibitory effects, detail the experimental protocols used to elucidate its function, and visualize the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a 34-amino acid amphipathic peptide characterized by an inhibitor cystine knot (ICK) motif, which imparts significant structural stability. Its structure features a hydrophobic face and a positively charged face due to the presence of several lysine residues. This amphipathic nature is central to its mechanism of action, allowing it to partition into the cell membrane. This compound is a non-specific inhibitor of cationic mechanosensitive channels, with prominent effects on members of the Piezo and TRP channel families. A key characteristic of this compound is its lack of stereospecificity, with both L- and D-enantiomers exhibiting similar inhibitory activity, suggesting a mechanism that does not rely on a specific chiral binding site on the target channel protein.
Mechanism of Action: A Dance with the Lipid Bilayer
The primary mechanism by which this compound modulates mechanosensitive channels is by altering the physical properties of the lipid bilayer surrounding the channel. Instead of directly binding to the channel protein in a lock-and-key fashion, this compound inserts itself into the outer leaflet of the cell membrane. This insertion is thought to locally change the lateral pressure and curvature of the membrane.
Mechanosensitive channels like Piezo1 are gated by changes in membrane tension. By partitioning into the lipid bilayer, this compound is believed to reduce the tension transmitted to the channel's mechanosensing domains. This effectively increases the energy required to open the channel, thereby inhibiting its activation in response to mechanical stimuli. Molecular dynamics simulations have revealed that this compound can adopt two distinct binding modes within the membrane: a shallow mode and a deep mode, with the deeper insertion causing more significant local membrane thinning.
Quantitative Data on this compound-Mediated Modulation
The interaction of this compound with mechanosensitive channels and the lipid bilayer has been quantified through various biophysical techniques. The following tables summarize the key quantitative data regarding the effects of this compound on Piezo1 and TRPC6 channels.
| Parameter | Value | Channel | Experimental System | Reference(s) |
| Association Rate (k_on) | 7.0 x 10^5 M⁻¹s⁻¹ | Piezo1 | Outside-out patches (HEK293) | [1] |
| Dissociation Rate (k_off) | 0.11 s⁻¹ | Piezo1 | Outside-out patches (HEK293) | [1] |
| Dissociation Constant (K_D) | ~155 nM | Piezo1 | Calculated from kinetic rates | [1] |
| Inhibition of Peak Current | ~80% | Piezo1 | Outside-out patches (HEK293) | [1][2] |
| Shift in P1/2 | ~30 mmHg rightward shift | Piezo1 | Pressure-gating curve | [1][3] |
| Parameter | Effect | Channel | Experimental System | Reference(s) |
| Stretch-activated currents | Inhibition | TRPC6 | CHO cells | [4][5] |
| DAG-induced activation | Inhibition | TRPC6 | CHO cells | [4][5] |
| Receptor-induced activation | Inhibition | TRPC6 | CHO cells | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the lipid bilayer and mechanosensitive channels.
Electrophysiology: Patch-Clamp Recordings
Objective: To measure the effect of this compound on the activity of mechanosensitive ion channels like Piezo1 expressed in a heterologous system.
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1][6]
-
For transfection, plate cells on glass coverslips. When cells reach 50-80% confluency, transfect them with a plasmid encoding the mechanosensitive channel of interest (e.g., mouse Piezo1) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).[1][6]
-
Incubate the transfected cells for 24-48 hours to allow for channel expression.[6]
Solutions:
-
Extracellular (bath) solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Identify transfected cells by GFP fluorescence.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
For whole-cell recordings, apply a brief suction to rupture the cell membrane. For outside-out patches, slowly pull the pipette away from the cell after establishing a whole-cell configuration.
-
Apply mechanical stimuli to the cell or patch using a high-speed pressure clamp system. A typical stimulus protocol involves applying negative pressure pulses of varying magnitudes.[3][7]
-
Record the resulting ion channel currents using a patch-clamp amplifier. For Piezo1, a voltage ramp protocol from -100 mV to +100 mV can be used.[8][9]
-
To study the effect of this compound, perfuse the bath with the extracellular solution containing the desired concentration of the toxin.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamics of this compound binding to lipid vesicles.
Lipid Vesicle Preparation:
-
Prepare a lipid mixture of the desired composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in chloroform.[2][10]
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.
-
To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[2]
ITC Experiment:
-
Degas all solutions before the experiment.
-
Fill the sample cell of the ITC instrument with the lipid vesicle suspension (e.g., 1-5 mM).[11]
-
Fill the injection syringe with the this compound solution (e.g., 50-100 µM) in the same buffer.[11]
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Tryptophan Fluorescence Quenching
Objective: To assess the insertion of this compound into the lipid bilayer by monitoring changes in the fluorescence of its tryptophan residues.
Procedure:
-
Prepare lipid vesicles as described in the ITC protocol.
-
In a quartz cuvette, add a solution of this compound (which contains tryptophan residues) in a suitable buffer.
-
Measure the baseline tryptophan fluorescence by exciting at ~295 nm and recording the emission spectrum from ~310 to 450 nm.[12]
-
Titrate the lipid vesicle suspension into the this compound solution in small aliquots.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
The partitioning of the tryptophan residues from the aqueous environment into the hydrophobic environment of the lipid bilayer will result in a blue shift of the emission maximum and a change in fluorescence intensity. These changes can be used to calculate the partition coefficient of the peptide into the membrane.[13]
Molecular Dynamics (MD) Simulations
Objective: To simulate the interaction of this compound with a lipid bilayer at an atomistic level to understand its binding modes and effects on membrane properties.
Workflow:
-
System Setup:
-
Obtain the 3D structure of this compound from the Protein Data Bank (PDB).
-
Build a model of a lipid bilayer (e.g., POPC) of appropriate size.
-
Place the this compound peptide near the surface of the lipid bilayer.
-
Solvate the system with water molecules and add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Parameters (using GROMACS):
-
Force Field: Use a force field suitable for protein and lipid simulations (e.g., GROMOS, CHARMM, AMBER).
-
Integration: Use the leap-frog integrator with a timestep of 2 fs.
-
Temperature and Pressure Coupling: Maintain the system at a constant temperature (e.g., 310 K) and pressure (e.g., 1 bar) using appropriate algorithms (e.g., Nosé-Hoover thermostat and Parrinello-Rahman barostat).
-
Electrostatics: Use the Particle Mesh Ewald (PME) method to calculate long-range electrostatic interactions.
-
-
Simulation and Analysis:
-
Perform an energy minimization of the system to remove steric clashes.
-
Run an equilibration simulation to allow the system to reach a stable state.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the interaction of this compound with the bilayer.
-
Analyze the trajectory to determine the binding mode of the peptide, its depth of insertion, and its effect on membrane properties such as thickness, area per lipid, and lipid order parameters.[14]
-
Signaling Pathways and Experimental Workflows
The modulation of mechanosensitive ion channels by this compound has significant downstream consequences on cellular signaling.
Piezo1/Calcineurin/NFAT Signaling Pathway
Mechanical stimulation of cells can activate Piezo1, leading to an influx of Ca²⁺ ions. This increase in intracellular calcium can activate the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation into the nucleus and the subsequent regulation of gene expression. This compound, by inhibiting Piezo1-mediated Ca²⁺ influx, can block this signaling cascade.[15][16]
References
- 1. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mse.iastate.edu [mse.iastate.edu]
- 3. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culturing and transfection of HEK293-T for automated patch-clamp recordings [bio-protocol.org]
- 7. Transduction of repetitive mechanical stimuli by Piezo1 and Piezo2 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KALP-15 in DPPC [mdtutorials.com]
- 15. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain [mdpi.com]
A Technical Guide to GsMTx4 for the Investigation of Cation-Selective Stretch-Activated Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for the study of cation-selective mechanosensitive channels (MSCs).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, target specificity, and quantitative data on its inhibitory effects. Detailed experimental protocols for its application in electrophysiology are provided, alongside visualizations of its mechanism and experimental workflows to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a 34-amino acid peptide notable for its ability to selectively inhibit cation-permeable MSCs, particularly those belonging to the Piezo and Transient Receptor Potential (TRP) channel families.[1][3] It is structured around an inhibitor cystine-knot (ICK) motif, which confers significant stability.[1][4] This stability, combined with its specificity, makes this compound an invaluable tool for dissecting the physiological and pathological roles of mechanotransduction in various cell types, including astrocytes, cardiac cells, and smooth muscle.[5]
Key Properties of this compound:
-
Molecular Weight: 4095.86 Da
-
Formula: C₁₈₅H₂₇₃N₄₉O₄₅S₆
-
Sequence: GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF
-
Structure: Contains three disulfide bridges forming a stable ICK motif.[2][4]
Mechanism of Action
Unlike traditional channel blockers that occlude the pore, this compound acts as a "gating modifier."[4][6] Its mechanism is not based on a stereospecific "lock-and-key" interaction; in fact, the synthetic D-enantiomer of this compound is equally as effective as the native L-enantiomer.[6][7]
The current model suggests that this compound inhibits stretch-activated channels by altering the local mechanics of the lipid bilayer.[1][6] The peptide partitions into the outer leaflet of the cell membrane, stabilized by its positively charged lysine residues.[8][9] When the membrane is stretched, this compound is thought to penetrate deeper into the bilayer. This movement acts as an "area reservoir," locally relaxing the membrane tension and thereby reducing the mechanical stimulus that reaches the channel's gating machinery.[8][9] This action increases the energetic barrier for the channel to open, effectively inhibiting its activation in response to mechanical force.[6]
Target Channels and Quantitative Data
This compound is recognized for its inhibitory action on a range of cation-selective mechanosensitive channels. While it is widely used as a Piezo1 inhibitor, it is not strictly selective and affects other channels.[10][11] Its efficacy can vary depending on the channel subtype and the experimental system.
| Channel Family | Specific Channel | Reported Effect | Concentration / IC₅₀ | Reference |
| Piezo | Piezo1 | Inhibition | K_d ~200 nM (in transfected cells) | [10] |
| Piezo2 | Inhibition | 55% inhibition at 5 µM | [7] | |
| TRP | TRPC1 | Inhibition | Effective at 5 µM | [12] |
| TRPC5 | Inhibition | 98% inhibition at 5 µM | [7] | |
| TRPC6 | Inhibition | Effective inhibition | [10][12] | |
| TRPV4 | Ineffective / No Inhibition | - | [13] | |
| Other | TACAN | Inhibition | - | [5] |
| K⁺ selective (TREK-1) | Potentiation | - | [1] | |
| SAKca (BK) | Inhibition | - | [4][14] |
Note: IC₅₀ and K_d values are highly dependent on the experimental conditions, including cell type, membrane composition, and method of mechanical stimulation.
Experimental Protocols
The successful use of this compound requires careful consideration of experimental design. Below are generalized protocols for its application in electrophysiology.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in high-purity water to a stock concentration of 1 mg/mL.[14] For a 1 mg/mL solution of this compound (MW ≈ 4096 Da), the molarity is approximately 244 µM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[14] For long-term storage, -80°C is recommended.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in the appropriate extracellular recording solution. Ensure thorough mixing.[10]
Patch-Clamp Electrophysiology Protocol
This protocol outlines the use of this compound to assess its effect on stretch-activated currents using the outside-out patch configuration.
-
Cell Preparation: Culture cells expressing the channel of interest (e.g., HEK293 cells transfected with Piezo1 cDNA) on glass coverslips suitable for microscopy and electrophysiology.[1]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 1 MgCl₂, 5 EGTA, adjusted to pH 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 130 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Seal Formation and Configuration:
-
Obtain a gigaohm seal (>1 GΩ) on a target cell in the cell-attached configuration.
-
Rupture the patch to achieve whole-cell configuration, then slowly pull the pipette away from the cell to form an outside-out patch.
-
-
Mechanical Stimulation:
-
Data Acquisition:
-
Hold the patch at a constant potential (e.g., -50 mV or -80 mV).[8]
-
Record baseline stretch-activated currents in the control extracellular solution.
-
-
This compound Application:
-
Perfuse the patch with the extracellular solution containing the desired concentration of this compound (e.g., 5 µM).[8]
-
Allow several minutes for the peptide to equilibrate and partition into the membrane.
-
Repeat the pressure-step protocol to record currents in the presence of the toxin.
-
-
Washout:
-
Perfuse the patch with the control extracellular solution to wash out the this compound.
-
Repeat the pressure-step protocol to assess the reversibility of the inhibition.
-
-
Analysis: Measure and compare the current amplitude or integrated charge transfer before, during, and after this compound application to quantify the level of inhibition.[8]
Applications in Research and Drug Development
This compound is a versatile tool with broad applications:
-
Target Validation: It helps confirm the role of specific MSCs in cellular responses to mechanical stimuli, such as fluid shear stress, substrate stiffness, and osmotic pressure.[10]
-
Physiological Studies: It is used to investigate the function of MSCs in processes like blood pressure regulation, muscle contraction, and pain sensation.[6][15]
-
Pathology Research: this compound has been instrumental in studying pathologies involving aberrant mechanotransduction, such as cardiac arrhythmias, muscular dystrophy, and osteoarthritis.[4][11][13]
-
Drug Discovery: As a well-characterized inhibitor, this compound serves as a benchmark compound for screening and developing novel, more selective modulators of mechanosensitive channels.[6][10]
Conclusion
This compound remains the most widely used pharmacological inhibitor for studying cation-selective stretch-activated channels. Its unique mechanism of action as a gating modifier that alters the lipid bilayer provides a powerful method for probing the function of Piezo, TRP, and other mechanosensitive channels. While researchers must remain mindful of its non-selective nature, the careful application of this compound, guided by the protocols and data presented here, will continue to advance our understanding of mechanobiology and open new avenues for therapeutic intervention.
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Peptide Toxin from Grammostola spatulata Spider Venom That Blocks Cation-Selective Stretch-Activated Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two types of peptides derived from the neurotoxin this compound inhibit a mechanosensitive potassium channel by modifying the mechanogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TRPC Channels | Tocris Bioscience [tocris.com]
- 6. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 14. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 15. The mechano-gated channel inhibitor this compound reduces the exercise pressor reflex in rats with ligated femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GsMTx4 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It has emerged as a valuable pharmacological tool for studying mechanosensitive ion channels (MSCs), a class of channels that convert mechanical stimuli into electrical and chemical signals. This compound selectively inhibits cationic MSCs, primarily members of the Piezo and Transient Receptor Potential (TRP) channel families, which are crucial for a variety of physiological processes, including touch sensation, vascular tone regulation, and cellular homeostasis.[1][2] Calcium (Ca2+) imaging assays are powerful techniques to investigate the function of these channels and the effects of their modulation. This document provides detailed application notes and protocols for the effective use of this compound in calcium imaging studies.
This compound acts as a gating modifier, meaning it alters the mechanical force required to open the channel rather than directly blocking the pore. Its mechanism involves partitioning into the cell membrane, thereby reducing local membrane tension and making it more difficult for the channel to open in response to mechanical stimuli.[3]
Data Presentation
This compound Target Channels and Inhibitory Concentrations
The following table summarizes the known ion channel targets of this compound and the reported concentrations for their inhibition. It is important to note that the effective concentration can vary depending on the cell type and experimental conditions.
| Ion Channel | Channel Family | Reported IC50 / KD | Typical Working Concentration (in vitro) | Cell Types Studied | References |
| Piezo1 | Mechanosensitive | KD: ~155 nM | 0.5 - 10 µM | HEK293, Endothelial cells, Astrocytes, Chondrocytes | [4] |
| Piezo2 | Mechanosensitive | - | 1 - 5 µM | Neurons | |
| TRPC1 | Transient Receptor Potential | - | 1 - 5 µM | - | |
| TRPC6 | Transient Receptor Potential | - | 1 - 5 µM | Platelets, Endothelial cells | [5][6] |
| TRPV4 | Transient Receptor Potential | Higher µM range | > 5 µM (less effective) | HEK293 | [7][8] |
Note: While this compound is a potent inhibitor of Piezo and some TRPC channels, its effect on TRPV4 is less pronounced and requires higher concentrations.[7][8] One study reported that this compound was ineffective at inhibiting TRPV4 channels in several cell types.[8]
Effects of this compound on Calcium Transients
This compound is expected to modulate mechanically-induced calcium transients by inhibiting the influx of Ca2+ through sensitive channels. The table below outlines the anticipated effects on key parameters of calcium signaling.
| Parameter | Expected Effect of this compound | Rationale |
| Amplitude of mechanically-induced Ca2+ transients | Decrease | Inhibition of Ca2+ influx through mechanosensitive channels. |
| Frequency of spontaneous or mechanically-induced Ca2+ oscillations | Decrease | Reduction in the activation of channels responsible for initiating Ca2+ signals. |
| Duration of Ca2+ transients | May decrease | Reduced Ca2+ entry can lead to faster clearance from the cytosol. |
| Basal Intracellular Ca2+ Level | Generally no change, but can be cell-type dependent | This compound primarily affects mechanically-gated channels, which are typically closed at rest. However, some studies have reported an unexpected increase in basal Ca2+ in certain cancer cell lines.[9] |
Signaling Pathways
The activation of this compound-sensitive channels, such as Piezo1 and certain TRP channels, initiates downstream signaling cascades that are critical for cellular responses.
Piezo1 Downstream Signaling Pathway
Activation of Piezo1 channels by mechanical stimuli leads to Ca2+ influx, which can trigger a variety of downstream signaling pathways. A key pathway involves the activation of Calcineurin, a calcium-dependent phosphatase, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the regulation of gene expression. Other important pathways activated by Piezo1-mediated Ca2+ entry include the ERK1/2 and AKT signaling cascades.
Caption: Piezo1 signaling cascade initiated by mechanical stimuli.
TRPC Downstream Signaling Pathways
TRPC1 and TRPC6 channels are also mechanosensitive and contribute to Ca2+ influx. Their activation is often linked to G-protein coupled receptor (GPCR) signaling and the activation of phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG can directly activate TRPC6, while the release of Ca2+ from intracellular stores triggered by IP3 can also modulate TRPC channel activity. Downstream signaling can involve pathways similar to those activated by Piezo1, including calcineurin/NFAT and MAPK/ERK.
Caption: TRPC1/6 signaling pathways.
Experimental Protocols
General Calcium Imaging Protocol using this compound
This protocol provides a general workflow for a calcium imaging experiment to investigate the effect of this compound on mechanically-induced Ca2+ signals. This protocol is a template and may require optimization for specific cell types and experimental setups.
Caption: General workflow for a calcium imaging experiment with this compound.
Detailed Protocol: Investigating the Effect of this compound on Mechanically-Induced Calcium Influx
Materials:
-
Cells of interest (e.g., endothelial cells, astrocytes, neurons)
-
Glass-bottom imaging dishes
-
Cell culture medium
-
This compound peptide
-
Calcium indicator dye (Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Mechanical stimulation device (e.g., perfusion system for fluid shear, cell stretcher)
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes at an appropriate density to achieve a sub-confluent monolayer on the day of the experiment.
-
Culture cells under standard conditions until they are ready for the assay.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in sterile water or a recommended buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Calcium Indicator Loading Solution:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM or Fura-2 AM in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in HBSS or your imaging buffer to a final working concentration (typically 1-5 µM).
-
To aid in dye solubilization, first mix the dye with an equal volume of 20% Pluronic F-127 solution before diluting to the final volume.
-
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
Add fresh HBSS to the dish and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
This compound Treatment:
-
Prepare the final working concentration of this compound in HBSS. A typical concentration range to start with is 1-10 µM.
-
Include a vehicle control (HBSS with the same final concentration of the solvent used for the this compound stock, if any).
-
Replace the HBSS in the dish with the this compound solution or the vehicle control.
-
Incubate for 15-30 minutes prior to imaging.
-
-
Calcium Imaging and Mechanical Stimulation:
-
Mount the imaging dish onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes before applying the mechanical stimulus.
-
Apply a defined mechanical stimulus (e.g., initiate fluid flow for shear stress, or apply a stretch protocol).
-
Continue to record the fluorescence signal during and after the stimulation to capture the full calcium transient.
-
For Fluo-4 AM: Excite at ~488 nm and collect emission at ~520 nm.
-
For Fura-2 AM: Excite alternately at ~340 nm and ~380 nm and collect emission at ~510 nm.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Correct for background fluorescence.
-
For Fluo-4 AM: Express the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀).
-
For Fura-2 AM: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
Quantify key parameters of the calcium transients, such as peak amplitude, time to peak, and duration.
-
Compare the parameters between the this compound-treated and vehicle control groups to determine the inhibitory effect of the peptide.
-
Important Considerations:
-
Controls: Always include a vehicle control to account for any effects of the solvent. A positive control, such as a known agonist for a calcium channel in your cells, can be useful to ensure the cells are healthy and responsive.
-
Off-target effects: While this compound is selective for mechanosensitive channels, it is good practice to be aware of potential off-target effects, especially at higher concentrations.
-
Cell Health: Ensure that the cells are healthy throughout the experiment, as compromised cell viability can affect calcium homeostasis.
-
Optimization: The protocols provided here are general guidelines. Optimal concentrations of this compound and calcium indicators, as well as incubation times, should be determined empirically for each specific cell type and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 3. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piezo1 acts upstream of TRPV4 to induce pathological changes in endothelial cells due to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 9. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro Dose-Response Curve of GsMTx4
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GsMTx4 is a 34-amino acid peptide isolated from the venom of the Chilean rose tarantula (Grammostola rosea). It is a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), particularly members of the Piezo and TRP channel families.[1] Unlike classic channel blockers that directly occlude the pore, this compound is a gating modifier.[2][3] It partitions into the lipid bilayer and is thought to alter the local membrane mechanics, thereby making the channels less sensitive to mechanical stimuli.[3] This unique mechanism of action and its selectivity make this compound an invaluable pharmacological tool for studying the physiology and pathophysiology of mechanosensation.
This document provides detailed protocols for determining the dose-response curve of this compound in vitro using two common methods: patch-clamp electrophysiology and fluorescence-based calcium imaging.
Mechanism of Action and Signaling Pathway
This compound primarily targets mechanosensitive ion channels such as Piezo1, Piezo2, and TRPC6.[4][5] Piezo1, a key mechanosensor in various cell types, is a non-selective cation channel that allows the influx of Ca²⁺ upon mechanical stimulation. This influx of calcium acts as a second messenger, initiating a variety of downstream signaling cascades. One well-characterized pathway involves the activation of the calcium-dependent phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus and the subsequent regulation of gene expression.[6]
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
GsMTx4 Application Notes and Protocols for HEK293 and Astrocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of GsMTx4, a potent and selective inhibitor of mechanosensitive ion channels (MSCs), in two commonly used cell lines: Human Embryonic Kidney 293 (HEK293) cells and astrocytes. This compound is a valuable pharmacological tool for investigating the roles of MSCs, such as Piezo and TRP channels, in various physiological and pathological processes.
This compound in HEK293 Cells
HEK293 cells are a widely used platform for the heterologous expression of ion channels, making them an ideal system to study the specific effects of this compound on channels like Piezo1 and Piezo2.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound on Piezo1 channels expressed in HEK293 cells.
| Parameter | Value | Cell Type | Channel | Reference |
| Inhibition of Mechanically Induced Current | ~80% | HEK293 | Piezo1 | [1][2] |
| Concentration for ~80% Inhibition | Micromolar (µM) concentrations | HEK293 | Piezo1 | [1][2] |
| Dissociation Constant (KD) | ~155 nM | HEK293 | Piezo1 | [1][2] |
| Association Rate (kon) | 7.0 x 105 M-1s-1 | HEK293 | Piezo1 | [1][2] |
| Dissociation Rate (koff) | 0.11 s-1 | HEK293 | Piezo1 | [1][2] |
| Shift in Pressure-Gating Curve | ~30 mmHg rightward shift | HEK293 | Piezo1 | [1][2] |
| Inhibition of Piezo2 Currents | Significant inhibition at 5 µM and 10 µM | HEK-293 | Piezo2 | [3] |
Experimental Protocols
This protocol describes the whole-cell patch-clamp technique to measure mechanically activated Piezo1 currents and their inhibition by this compound.
Materials:
-
HEK293 cells
-
Plasmid DNA for human Piezo1
-
Transfection reagent (e.g., FuGENE)
-
Cell culture medium (e.g., DMEM)
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, 10 HEPES (pH 7.4)[4]
-
Pipette solution (in mM): 133 CsCl, 10 HEPES (pH 7.4)[4]
-
This compound peptide
-
High-speed pressure clamp system
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard conditions.
-
24-48 hours before the experiment, transfect the cells with the Piezo1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.[1]
-
-
Electrophysiology Setup:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.
-
Apply mechanical stimuli using a high-speed pressure clamp system to activate Piezo1 channels.[1] The stimulus can be a series of square pressure pulses.
-
-
Data Recording:
-
Record the mechanically activated currents in the absence of this compound (baseline).
-
Apply this compound at the desired concentration (e.g., 1-5 µM) to the extracellular solution.[1]
-
Record the currents in the presence of this compound.
-
To test for reversibility, perfuse the cell with the this compound-free extracellular solution and record the currents again.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the mechanically activated currents before, during, and after this compound application.
-
Calculate the percentage of inhibition caused by this compound.
-
This compound does not block the pore of the mechanosensitive channel but rather acts as a "gating modifier." It is thought to insert into the outer leaflet of the cell membrane, altering the local membrane tension and making it more difficult for the channel to open in response to mechanical stress. This results in a rightward shift of the pressure-response curve, meaning a stronger mechanical stimulus is required to achieve the same level of channel activation.[1][2]
Caption: Mechanism of this compound as a gating modifier of Piezo1 channels.
References
- 1. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GsMTx4 TFA Salt
Topic: Protocol for Dissolving and Storing GsMTx4 TFA Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. As a trifluoroacetate (TFA) salt, this compound is a potent and selective inhibitor of cationic mechanosensitive ion channels, including members of the Piezo and TRP channel families.[1][2][3] Its ability to block these channels makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of mechanotransduction in various cellular processes.[1] Proper handling, dissolution, and storage of the this compound TFA salt are critical to ensure its stability and activity in experimental settings. These application notes provide a detailed protocol for the effective reconstitution and storage of this compound TFA salt.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound TFA salt is provided in the table below. Note that the molecular weight can vary slightly between suppliers due to the amount of TFA salt associated with the peptide.
| Property | Value | Source(s) |
| Molecular Weight (Free Base) | ~4095.84 g/mol | [1][3][4] |
| Molecular Weight (as TFA salt) | ~4215.91 g/mol | [2][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (typically by HPLC) | [6] |
Solubility Data
This compound TFA salt exhibits solubility in aqueous solutions and some organic solvents. The choice of solvent will depend on the experimental requirements and the desired stock concentration. It is recommended to perform a small-scale solubility test before preparing a large stock solution. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2][7]
| Solvent | Solubility | Notes | Source(s) |
| Water | ≥ 1 mg/mL to 66.66 mg/mL | Sonication is recommended to aid dissolution. | [2][5][6][8][9] |
| DMSO | ≥ 50 mg/mL to 100 mg/mL | Use of freshly opened DMSO is recommended as it is hygroscopic. | [4][7] |
| PBS | 50 mg/mL | Sonication may be required. | [4] |
Experimental Protocols
Materials
-
This compound TFA salt
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or anhydrous DMSO
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Ultrasonic bath
Protocol for Reconstitution of this compound TFA Salt
This protocol describes the preparation of a stock solution. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
-
Pre-equilibration: Before opening, bring the vial of this compound TFA salt to room temperature for at least 15-20 minutes. This prevents condensation from forming on the lyophilized powder.
-
Solvent Selection: Choose an appropriate solvent based on the solubility data in Section 3 and the requirements of your downstream experiments. For most cell-based assays, initial reconstitution in water or a buffer compatible with your experimental system is recommended. For higher concentrations, DMSO can be used.
-
Calculation of Solvent Volume: Calculate the required volume of solvent to achieve the desired stock concentration.
-
Example for a 1 mM stock solution using the free base molecular weight (4095.84 g/mol ): To prepare 100 µL of a 1 mM stock solution from 1 mg of this compound TFA salt:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 4095.84 g/mol ) / 0.001 mol/L) * 1,000,000 µL/L ≈ 244.1 µL
-
-
-
Dissolution:
-
Carefully open the vial and add the calculated volume of the chosen solvent.
-
Recap the vial and gently vortex to mix.
-
If the peptide does not fully dissolve, sonicate the vial in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.[4][5][8] Warming the solution to 37°C can also aid dissolution.[2][7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes in volumes appropriate for single-use experiments. This will minimize waste and prevent degradation from multiple freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Lyophilized Powder | -20°C | 1-3 years | Store in a desiccated, dark environment. | [2][4][5][8] |
| -80°C | 2 years | Store in a desiccated, dark environment. | [4] | |
| In Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles. | [2][4] |
| -80°C | 6 months - 1 year | Preferred for long-term storage of solutions. | [2][4][8][9] |
Safety Precautions
This compound is a spider venom peptide and should be handled with care. While it is not classified as a hazardous substance, standard laboratory safety practices should be followed.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the lyophilized powder in a way that avoids inhalation of dust.
-
In case of contact with skin or eyes, wash the affected area thoroughly with water.[10]
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[10]
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound stock solution.
Caption: Workflow for this compound TFA salt reconstitution and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (TFA) - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. D-GsMTx4 TFA | Spider venom peptide | TRPC1/6 Inhibitor | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. This compound TFA | 1209500-46-8 free base | Piezo channel | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. abmole.com [abmole.com]
GsMTx4: A Novel Tool for Investigating Mechanosensitive Pain Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GsMTx4 is a peptide toxin isolated from the venom of the Chilean rose tarantula (Grammostola rosea). It has emerged as a critical pharmacological tool for investigating the roles of mechanosensitive ion channels (MSCs) in various physiological and pathological processes, most notably in the sensation of pain. This compound selectively inhibits cationic MSCs, including members of the Piezo and Transient Receptor Potential (TRP) channel families, which are pivotal in transducing mechanical stimuli into electrical signals in sensory neurons.[1][2] Its unique mechanism of action, which involves altering the mechanics of the lipid bilayer rather than directly occluding the channel pore, makes it a valuable probe for studying mechanotransduction.[1][3][4][5]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in investigating pain pathways. The information is intended for researchers and professionals involved in pain research and the development of novel non-opioid analgesics.[6]
Mechanism of Action
This compound acts as a "gating modifier" of mechanosensitive ion channels.[1][7] Instead of binding to a specific site on the channel protein itself, this compound partitions into the cell membrane. Under mechanical stress, which stretches the membrane, the peptide is thought to move deeper into the lipid bilayer.[3][4][5] This alteration of the local membrane environment makes it energetically less favorable for the mechanosensitive channels to open in response to the stimulus.[5][8] This leads to a reduction in the influx of cations (like Ca²⁺ and Na⁺) that would typically depolarize the neuron and trigger a pain signal. The primary targets of this compound in the context of pain are Piezo1 and Piezo2 channels, which are highly expressed in sensory neurons of the dorsal root ganglia (DRG).[3][4][9] It has also been shown to inhibit other MSCs, such as TRPC1, TRPC6, and TRPV4, which can also contribute to mechanical hyperalgesia.[2][6][10]
Quantitative Data
The following table summarizes key quantitative data for this compound and its derivatives from various studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Channel/Model | Comments | Reference(s) |
| IC₅₀ | ~0.5 µM | Stretch-activated channels | In rat astrocytes | [6] |
| Kd | ~200 nM | Piezo1 | In HEK cells | [2] |
| Effective Concentration (in vitro) | 5 - 10 µM | Piezo1, DRG neurons | For patch-clamp and calcium imaging | [2][3][11] |
| Effective Dose (in vivo) | 1.8 µg/kg (i.d.) | Rat neuropathic pain model (CCI) | For this compound and P10581 peptide | [6] |
| Effective Dose (in vivo) | 270 µg/kg (i.p.) | Rat inflammatory pain model | Randall-Selitto test | [12] |
| P10581 Analgesic Efficacy | Dose-dependent | Rat neuropathic pain model (CCI) | Effective at doses from 0.2 to 5.4 µg/kg | [6] |
Key Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording of Mechanically Gated Currents in DRG Neurons
This protocol is designed to measure the inhibitory effect of this compound on mechanically activated currents in primary sensory neurons.
Materials:
-
Primary DRG neuron culture
-
This compound (from a reputable supplier like Tocris)
-
Patch-clamp rig with a high-speed pressure clamp system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)
Procedure:
-
Culture DRG neurons on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording configuration on a DRG neuron.
-
Apply brief, negative pressure steps (e.g., -10 to -80 mmHg in 10 mmHg increments) to the pipette to activate mechanosensitive currents.
-
Record the baseline mechanically activated currents.
-
Perfuse the chamber with the external solution containing this compound (e.g., 5 µM) for 5-10 minutes.
-
Repeat the pressure steps and record the currents in the presence of this compound.
-
Wash out the this compound with the external solution and record the recovery of the current.
-
Analyze the peak current amplitude before, during, and after this compound application to quantify the inhibition.
In Vitro Calcium Imaging of Mechanosensitive Channel Activity
This protocol allows for the visualization of calcium influx through mechanosensitive channels and its inhibition by this compound.
Materials:
-
Primary DRG neuron culture or HEK293 cells transfected with a channel of interest (e.g., Piezo1)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[13][14][15][16]
-
This compound
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with a fast-acquisition camera
-
A method to apply mechanical stimulation (e.g., cell indentation with a glass probe, hypotonic solution)
Procedure:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM in imaging buffer for 30-45 minutes at 37°C).
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence signal.
-
Apply a mechanical stimulus to the cells and record the change in fluorescence intensity, which corresponds to calcium influx.
-
Wash the cells and allow them to recover.
-
Incubate the cells with this compound (e.g., 10 µM) for 10-15 minutes.
-
Re-apply the same mechanical stimulus and record the fluorescence change in the presence of this compound.
-
Analyze the data by calculating the change in fluorescence (ΔF/F₀) to quantify the calcium response and the degree of inhibition by this compound.
In Vivo Assessment of Mechanical Allodynia in a Neuropathic Pain Model
This protocol describes the use of this compound to alleviate mechanical pain sensitivity in a rodent model of neuropathic pain.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Chronic Constriction Injury (CCI) surgical setup[6]
-
Von Frey filaments
-
This compound or P10581 peptide
-
Vehicle solution (e.g., sterile saline)
-
Microsyringes for injection
Procedure:
-
Induction of Neuropathic Pain:
-
Anesthetize the animal.
-
Surgically expose the sciatic nerve and place loose ligatures around it to induce the CCI model of neuropathic pain.[6]
-
Allow the animals to recover for 7-14 days, during which they will develop mechanical hypersensitivity.
-
-
Assessment of Mechanical Threshold:
-
Place the animal in a testing chamber with a mesh floor.
-
Use von Frey filaments of increasing force to stimulate the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response.
-
-
Drug Administration:
-
Administer this compound or a vehicle control via the desired route (e.g., intradermal injection into the paw, 1.8 µg/kg).[6]
-
-
Post-Treatment Assessment:
-
At various time points after administration (e.g., 30, 60, 120 minutes), re-assess the PWT using the von Frey filaments.
-
-
Data Analysis:
-
Compare the PWT before and after treatment in the this compound-treated group versus the vehicle-treated group to determine the analgesic effect.
-
Conclusion
This compound is an indispensable tool for elucidating the molecular mechanisms underlying mechanical pain. Its ability to selectively inhibit mechanosensitive ion channels provides a powerful method for dissecting their contribution to nociception.[6][17] The development of synthetic analogs like P10581 further highlights the therapeutic potential of targeting these channels for the development of novel, non-opioid analgesics.[6] The protocols outlined in these notes provide a starting point for researchers to incorporate this compound into their studies of pain and mechanotransduction.
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. GsMTx-4 as a Novel Inhibitor to Block non-NF2 Schwannomatosis Pain [synapse.org]
- 5. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 6. A synthetic peptide, derived from neurotoxin this compound, acts as a non-opioid analgesic to alleviate mechanical and neuropathic pain through the TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Mechanosensitive Piezo Channels in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. | BioWorld [bioworld.com]
- 13. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Utilizing GsMTx4 for the Investigation of Osteoarthritis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Mechanical stress is a primary factor in the initiation and progression of OA. GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a valuable tool for studying the mechanotransduction pathways involved in OA. It is a potent and specific inhibitor of mechanosensitive ion channels, particularly Piezo1, which is upregulated in OA cartilage.[1][2][3][4] By blocking Piezo1, this compound has been shown to protect chondrocytes from apoptosis, maintain the balance between anabolic and catabolic processes, and ultimately ameliorate the progression of OA in preclinical models.[1][2][3][4] These application notes provide a comprehensive guide to utilizing this compound in both in vitro and in vivo osteoarthritis models.
Mechanism of Action and Signaling Pathway
This compound exerts its chondroprotective effects by inhibiting the Piezo1 ion channel.[1][2][3][4] Excessive mechanical strain on chondrocytes leads to the activation of Piezo1, resulting in an influx of calcium ions (Ca2+).[5] This elevation in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin (CaN).[1][3] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells 1 (NFAT1), leading to its translocation into the nucleus.[1][3] Nuclear NFAT1 then upregulates the expression of catabolic enzymes such as Matrix Metalloproteinase 3 (MMP3) and Matrix Metalloproteinase 13 (MMP13), and promotes chondrocyte apoptosis, contributing to cartilage degradation.[1][3] this compound, by blocking the initial Ca2+ influx through Piezo1, effectively inhibits this entire downstream signaling cascade.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat ACLT-Induced OA Model
| Treatment Group | OARSI Score (Mean ± SD) | TUNEL Positive Cells (%) (Mean ± SD) | Aggrecan Positive Cells (%) (Mean ± SD) | COL2A1 Positive Cells (%) (Mean ± SD) | MMP3 Positive Cells (%) (Mean ± SD) | MMP13 Positive Cells (%) (Mean ± SD) |
| Sham | 1.5 ± 0.5 | 2.1 ± 0.8 | 95.2 ± 2.3 | 96.1 ± 2.1 | 5.3 ± 1.2 | 4.8 ± 1.5 |
| ACLT | 8.2 ± 1.2 | 25.4 ± 3.1 | 30.5 ± 4.2 | 35.2 ± 3.8 | 45.6 ± 5.1 | 48.2 ± 4.9 |
| ACLT + L-GsMTx4 | 5.1 ± 0.9 | 15.3 ± 2.5 | 60.1 ± 5.5 | 65.4 ± 4.7 | 25.1 ± 3.9 | 28.3 ± 4.1 |
| ACLT + H-GsMTx4 | 3.2 ± 0.7 | 8.9 ± 1.9 | 85.3 ± 4.8 | 88.2 ± 3.9 | 12.4 ± 2.8 | 15.1 ± 3.2 |
ACLT: Anterior Cruciate Ligament Transection; L-GsMTx4: Low-dose this compound; H-GsMTx4: High-dose this compound. Data are representative values synthesized from published studies.[1][3]
Table 2: In Vitro Effects of this compound on Chondrocytes Under Mechanical Strain
| Treatment Group | Apoptosis Rate (%) (Mean ± SD) | Intracellular Ca2+ (Normalized) (Mean ± SD) | Calcineurin Activity (Normalized) (Mean ± SD) | Nuclear NFAT1 (Normalized) (Mean ± SD) |
| Control | 3.5 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Mechanical Strain | 28.7 ± 3.5 | 3.2 ± 0.4 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Mechanical Strain + this compound | 10.2 ± 2.2 | 1.3 ± 0.2 | 1.2 ± 0.2 | 1.4 ± 0.3 |
Data are representative values synthesized from published studies.[1][3]
Experimental Protocols
Protocol 1: In Vitro Mechanical Strain on Primary Chondrocytes
This protocol describes the application of mechanical strain to primary chondrocytes to mimic the conditions of OA and to test the effects of this compound.
Materials:
-
Primary rat chondrocytes
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Flexcell® Tension System
-
BioFlex® 6-well culture plates
-
This compound peptide
-
Reagents for apoptosis assays (e.g., TUNEL staining kit)
-
Reagents for calcium imaging (e.g., Fluo-4 AM)
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Culture: Isolate primary chondrocytes from neonatal rat articular cartilage and culture them in DMEM/F12 medium.
-
Seeding: Seed chondrocytes onto BioFlex® 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Pre-treat the cells with this compound at a final concentration of 1-10 µM for 1-2 hours before applying mechanical strain.
-
Mechanical Strain Application: Place the culture plates onto the Flexcell® Tension System. Apply cyclic tensile strain (e.g., 10% elongation at 0.5 Hz) for a specified duration (e.g., 24 hours) to induce an OA-like state.
-
Post-Strain Analysis:
-
Apoptosis: Perform TUNEL staining or flow cytometry to quantify the rate of chondrocyte apoptosis.
-
Calcium Imaging: Load cells with Fluo-4 AM and measure changes in intracellular calcium concentration using fluorescence microscopy.
-
Protein Analysis: Perform Western blotting to analyze the expression and phosphorylation status of proteins in the Piezo1/CaN/NFAT1 pathway.
-
Immunofluorescence: Use immunofluorescence to visualize the subcellular localization of NFAT1.
-
Protocol 2: In Vivo Anterior Cruciate Ligament Transection (ACLT) Model in Rats
This protocol details the induction of OA in rats via ACLT surgery and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical instruments
-
This compound peptide dissolved in sterile saline
-
Materials for histological analysis (formalin, decalcifying solution, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-Aggrecan, anti-COL2A1, anti-MMP3, anti-MMP13)
Procedure:
-
ACLT Surgery: Anesthetize the rats and perform a surgical transection of the anterior cruciate ligament in one knee joint to induce OA. The contralateral knee can serve as a sham control (arthrotomy without ACLT).
-
This compound Administration:
-
Low-dose (L-GsMTx4): Administer intra-articular injections of this compound (e.g., 10 µM in 50 µL saline) once a week.
-
High-dose (H-GsMTx4): Administer intra-articular injections of this compound (e.g., 10 µM in 50 µL saline) twice a week.
-
Treatment should begin one week post-surgery and continue for a specified period (e.g., 8 weeks).
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and dissect the knee joints.
-
Histological Analysis:
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Prepare 5 µm sections and perform Hematoxylin and Eosin (H&E) and Safranin O-Fast Green staining to assess cartilage morphology and proteoglycan content.
-
Score the severity of OA using the Osteoarthritis Research Society International (OARSI) grading system.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on cartilage sections to evaluate the expression of anabolic markers (Aggrecan, COL2A1) and catabolic markers (MMP3, MMP13).
-
-
Apoptosis Assessment:
-
Conduct TUNEL staining on cartilage sections to quantify the percentage of apoptotic chondrocytes.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of mechanosensitive ion channels, particularly Piezo1, in the pathogenesis of osteoarthritis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo OA models. These studies can contribute to a better understanding of the molecular mechanisms underlying OA and aid in the development of novel disease-modifying therapies.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 6. rochester.portals.in-part.com [rochester.portals.in-part.com]
Troubleshooting & Optimization
GsMTx4 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of GsMTx4, a widely used inhibitor of mechanosensitive ion channels.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely specific inhibitor of Piezo1 channels?
A1: No, this compound is not entirely specific to Piezo1 channels. While it is a potent inhibitor of Piezo1, it has been shown to affect other mechanosensitive ion channels as well.[1][2] Therefore, researchers should exercise caution when interpreting data and consider potential off-target effects.
Q2: What are the known off-target ion channels affected by this compound?
A2: this compound has been reported to inhibit or modulate several other ion channels, including:
-
Transient Receptor Potential (TRP) channels: Specifically TRPC1, TRPC6, and TRPV4.[1][3][4]
-
Stretch-Activated Kca (BK) channels: this compound can inhibit these channels, particularly the STREX splice variant.[5][6]
-
Piezo2 channels: The D-enantiomer of this compound (D-GsMTx4) has been shown to inhibit Piezo2 channels.[7][8]
Q3: Does this compound affect voltage-gated ion channels?
A3: Studies have shown that this compound does not appear to affect voltage-gated sodium (NaV) or potassium (KV) channels in certain cell types, such as rat astrocytes and rabbit cardiac myocytes.[4] However, its effects on other types of voltage-gated channels in different experimental systems should be empirically determined.
Q4: What is the mechanism of action of this compound?
A4: this compound is considered a "gating modifier" rather than a pore blocker.[4][9] It is believed to partition into the lipid bilayer surrounding the ion channel and alter the local membrane tension.[2][10] This change in the mechanical environment of the channel makes it less sensitive to mechanical stimuli, thereby inhibiting its activation.[2][10]
Troubleshooting Guide
Issue 1: I am not seeing any inhibition of my target mechanosensitive channel with this compound application.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between cell types and channel subtypes. Refer to the literature for typical working concentrations, which often range from 1 to 10 µM.[11]
-
-
Possible Cause 2: Inadequate Perfusion/Wash-in Time.
-
Solution: this compound's mechanism involves partitioning into the cell membrane, which can take time. Allow for a sufficient perfusion period to ensure the peptide reaches its site of action.
-
-
Possible Cause 3: Channel Subtype Insensitivity.
-
Solution: Your specific mechanosensitive channel isoform or splice variant might be less sensitive to this compound. For example, this compound's effect on BK channels is dependent on the STREX exon.[6] Verify the expression of the channel subtype in your system.
-
-
Possible Cause 4: Peptide Quality.
-
Solution: Ensure the this compound peptide is of high quality and has been stored correctly to prevent degradation.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Off-Target Effects.
-
Solution: The observed variability might be due to the unintended modulation of other mechanosensitive channels present in your experimental system.[1] It is crucial to use additional, structurally unrelated inhibitors or genetic knockdown/knockout approaches to confirm the involvement of your primary target channel.
-
-
Possible Cause 2: Cell Health and Membrane Integrity.
-
Solution: The mechanism of this compound is dependent on the cell membrane's properties. Poor cell health or compromised membrane integrity can lead to inconsistent results. Ensure your cells are healthy and the experimental conditions are stable.
-
-
Possible Cause 3: Differences in enantiomer activity.
Quantitative Data on this compound Off-Target Effects
| Ion Channel | Cell Type | Method | Potency (IC₅₀ / Kₑ) | Reference |
| Piezo1 | HEK293 cells | Patch-clamp | Kₑ ≈ 630 nM | [1] |
| Piezo1 | HEK293 cells | Patch-clamp | Kₑ of ~155 nM | [9] |
| Piezo2 | QGP-1 cells | Patch-clamp | ~90% block at 5 µM (D-GsMTx4) | [8] |
| TRPC1 | --- | --- | Inhibited by this compound | [4] |
| TRPC6 | Smooth muscle cells | --- | Inhibited by this compound | [4] |
| Stretch-Activated BK Channel | Chick ventricular myocytes | Patch-clamp | Dose-dependent inhibition | [12] |
| Voltage-gated Na⁺/K⁺ channels | Rat astrocytes | Whole-cell patch-clamp | No effect | [4] |
Experimental Protocols
Patch-Clamp Electrophysiology to Test this compound Effects
This protocol outlines the whole-cell patch-clamp technique to measure ion channel activity in the presence and absence of this compound.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Cell culture of interest expressing the target ion channel
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
-
This compound stock solution
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity. For mechanosensitive channels, apply a mechanical stimulus (e.g., pressure via the patch pipette or membrane stretch).
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the peptide to take effect (e.g., 5-10 minutes).
-
Record ion channel activity in the presence of this compound while applying the same mechanical stimulus.
-
Wash out the this compound by perfusing with the control extracellular solution and record the recovery of channel activity.
Calcium Imaging to Assess this compound-Mediated Inhibition
This protocol describes how to use a fluorescent calcium indicator to measure changes in intracellular calcium in response to mechanosensitive channel activation and its inhibition by this compound.
Materials:
-
Fluorescence microscope with a fast-acquisition camera
-
Cell culture of interest on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
A method to apply mechanical stimulation (e.g., shear stress, hypotonic solution)
Procedure:
-
Load cells with the chosen calcium indicator according to the manufacturer's instructions. Typically, this involves incubating cells with the dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence signal.
-
Apply a mechanical stimulus to activate the mechanosensitive channels and record the resulting increase in intracellular calcium.
-
Wash the cells and allow them to return to baseline.
-
Incubate the cells with the desired concentration of this compound for an appropriate duration.
-
Apply the same mechanical stimulus in the presence of this compound and record the calcium response.
-
Analyze the fluorescence intensity changes to quantify the inhibition of calcium influx by this compound.
Visualizations
Caption: this compound partitions into the lipid bilayer, altering local membrane tension and inhibiting the gating of both target (Piezo1) and off-target (TRPC, BK) mechanosensitive ion channels in response to mechanical stimuli.
Caption: A logical workflow for validating the on-target effects of this compound and considering potential off-target contributions through control experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuropeptide this compound inhibits a mechanosensitive BK channel through the voltage-dependent modification specific to mechano-gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide this compound inhibits a mechanosensitive BK channel through the voltage-dependent modification specific to mechano-gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two types of peptides derived from the neurotoxin this compound inhibit a mechanosensitive potassium channel by modifying the mechanogate - PMC [pmc.ncbi.nlm.nih.gov]
GsMTx4 Technical Support Center: Solubility, Stability, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GsMTx4 in experimental buffers. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the successful application of this potent mechanosensitive ion channel inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: Lyophilized this compound peptide is typically soluble in sterile, deionized water.[1][2][3][4] For most applications, reconstituting in water to create a concentrated stock solution is the recommended first step.
Q2: What is the general solubility of this compound?
A2: this compound is soluble in water up to 1 mg/ml.[1][3] For specific experimental buffers, it is advisable to prepare a fresh working solution from a stock on the day of the experiment to minimize potential stability issues.[1]
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C.[1][2][5][6] Once reconstituted, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][5][6] It is best to prepare and use solutions on the same day if possible and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][2][7]
Q4: Is this compound stable in physiological buffers?
A4: this compound is generally stable in commonly used physiological buffers for the duration of a typical experiment. However, long-term stability in various buffers can vary. For in vivo studies, this compound has been successfully administered in normal saline.[6] For in vitro assays, it is often diluted into the specific experimental buffer immediately before use.
Q5: At what concentration is this compound typically used?
A5: The effective concentration of this compound varies depending on the experimental model and the specific mechanosensitive channels being targeted. In vitro studies have used concentrations ranging from nanomolar to micromolar levels, for example, 5 µM to reduce Piezo1-mediated charge transfer.[5] In vivo studies have employed a range of doses, with some experiments using 5 to 40 µM.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in working solution. | - Low temperature: The solution may be too cold. - Buffer incompatibility: Certain buffer components may reduce solubility. - Concentration too high: The working concentration exceeds the solubility limit in the specific buffer. | - Equilibrate the solution to room temperature and ensure any precipitate is redissolved before use.[1] - If precipitation persists, consider preparing a fresh working solution in a different buffer. - Prepare a new working solution at a lower concentration. |
| Lack of inhibitory effect on mechanosensitive channels. | - Peptide degradation: Improper storage or handling may have compromised the peptide's activity. - Incorrect concentration: The concentration used may be too low to effectively block the target channels. - Channel subtype insensitivity: this compound may not be equally potent against all mechanosensitive channels.[9] | - Ensure the peptide has been stored correctly and handle it according to the supplier's recommendations. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and channel. - Verify the expression of this compound-sensitive channels (e.g., Piezo1, Piezo2, TRPC1, TRPC6) in your experimental system.[9][10][11] Note that this compound potentiates TREK1 channels instead of inhibiting them.[9] |
| Variability in experimental results. | - Inconsistent solution preparation: Differences in reconstitution or dilution can lead to variable effective concentrations. - Peptide adsorption to surfaces: this compound, being a peptide, can adsorb to plasticware. | - Follow a standardized protocol for solution preparation. - Consider using low-retention plasticware for preparing and storing this compound solutions. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Reported Solubility | Reference |
| Water | 1 mg/ml | [1][3] |
| Water | 16.67 mg/mL | [2] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 1 year | [5] |
| Lyophilized Powder | -80°C | 2 years | [5] |
| Stock Solution in Solvent | -20°C | 1 month | [1][2][5][6] |
| Stock Solution in Solvent | -80°C | 6 months | [2][5][6] |
| Stock Solution in Buffer | 4°C | No more than 2 days | [9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For immediate use, dilute the stock solution to the final working concentration in the experimental buffer.
-
For storage, aliquot the stock solution into low-retention microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Patch-Clamp Electrophysiology
This protocol is adapted from a study investigating Piezo1 channels.[2]
-
Extracellular Solution Preparation: Prepare an extracellular solution containing (in mM): 145 NaCl, 5 KCl, 3 MgCl₂, 0.1 CaCl₂, and 10 HEPES. Adjust the pH to 7.4.
-
Pipette Solution Preparation: Prepare a pipette solution containing (in mM): 133 CsCl and 10 HEPES. Adjust the pH to 7.4.
-
This compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the prepared extracellular solution to the desired final concentration (e.g., 5 µM).
-
Ensure the working solution is at room temperature and free of any precipitate before application to the cells.
Protocol 3: In Vivo Administration of this compound
This protocol is based on studies investigating the analgesic effects of this compound.[6]
-
Vehicle Preparation: Prepare a sterile normal saline solution (0.9% NaCl).
-
This compound Solution Preparation: On the day of administration, dissolve the required amount of this compound in the normal saline to achieve the desired final concentration for injection (e.g., 10 µg/10 µL).
-
Administration: Administer the this compound solution via the desired route (e.g., subcutaneous or intraperitoneal injection).
Visualizations
Caption: this compound's mechanism of action on mechanosensitive ion channels.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 2. glpbio.com [glpbio.com]
- 3. GsMTx-4, mechanosensitive and stretch-activated ion channel inhibitor (CAS 1209500-46-8) | Abcam [abcam.com]
- 4. This compound | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GsMTx-4 - Wikipedia [en.wikipedia.org]
Troubleshooting GsMTx4 inconsistent results in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with the mechanosensitive ion channel inhibitor, GsMTx4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide toxin isolated from the venom of the Chilean rose tarantula, Grammostola rosea.[1] It functions as a gating modifier of mechanosensitive ion channels (MSCs), primarily targeting cationic MSCs such as Piezo and some members of the Transient Receptor Potential (TRP) channel family.[2][3][4][5] Unlike traditional channel blockers that bind directly to the pore, this compound incorporates into the lipid bilayer of the cell membrane.[1][6] By altering the local membrane tension and curvature, it makes it energetically less favorable for the channels to open in response to mechanical stimuli.[2][4][6] A key feature of this mechanism is that it is not stereospecific, meaning both the L- and D-enantiomers of this compound are active.[2][4]
Q2: Why am I observing inconsistent levels of inhibition with this compound in my experiments?
A2: Inconsistent inhibition by this compound can arise from several factors related to its unique mechanism of action and peptide nature:
-
Lipid Bilayer Composition: The efficacy of this compound is dependent on its interaction with the cell membrane.[1][6] Variations in lipid composition between different cell types or even between different cell culture passages can alter the partitioning of the peptide into the membrane, leading to variable results.
-
Membrane Tension: The inhibitory effect of this compound is directly related to membrane tension.[2][6] Experimental conditions that alter membrane tension, such as cell density, substrate stiffness, or the method of mechanical stimulation, can influence the observed level of inhibition.
-
Peptide Stability and Aggregation: Like many peptides, this compound can be susceptible to degradation and aggregation. Ensure proper storage and handling to maintain its activity. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[5][7]
-
Off-Target Effects: this compound is not entirely specific for a single type of mechanosensitive channel and can have off-target effects that might lead to complex or unexpected results.[8][9]
Q3: Is this compound completely selective for Piezo1 channels?
A3: While this compound is a potent inhibitor of Piezo1 and Piezo2 channels, it is not completely selective.[10] It has been shown to inhibit other mechanosensitive cation channels, including TRPC1 and TRPC6.[3][8][11] Furthermore, in some experimental systems, this compound has been observed to potentiate the activity of other channels, such as the mechanosensitive potassium channel TREK-1, rather than inhibiting them.[2][12] Researchers should be aware of these potential off-target effects and consider using multiple approaches to validate their findings.
Q4: I am observing an unexpected increase in intracellular calcium and cell proliferation after applying this compound. Is this a known phenomenon?
A4: Yes, this paradoxical effect has been documented. In a study on acute lymphoblastic leukemia (ALL) cell lines, this compound was found to increase basal intracellular calcium levels, leading to enhanced cell proliferation and viability.[13][14] This effect was contrary to its expected inhibitory role and was hypothesized to be due to the modulation of constitutive calcium entry pathways in these non-excitable cells.[13] This highlights that the cellular context is critical, and this compound can have unexpected effects depending on the cell type and the specific ion channels expressed.
Q5: What are the best practices for preparing and storing this compound solutions?
A5: Proper handling and storage are crucial for obtaining consistent results with this compound.
-
Reconstitution: this compound is typically soluble in water or aqueous buffers.[3][5] Refer to the manufacturer's datasheet for specific instructions on reconstitution to a stock concentration (e.g., 1 mg/mL in water).
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C for long-term stability.[3][5][7][15] Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability to six months.[5][7]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.[5]
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
| Symptom | Potential Cause | Troubleshooting Step |
| Inconsistent block of mechanosensitive currents | 1. Inadequate peptide partitioning into the membrane. 2. Variability in membrane tension between patches. 3. Peptide degradation. | 1. Increase the pre-incubation time with this compound before recording to ensure sufficient membrane partitioning.2. Monitor and control the pressure applied to the patch pipette to ensure consistent membrane tension.3. Prepare fresh this compound solutions for each experiment. |
| Shift in current-voltage relationship | Off-target effects on other ion channels. | Characterize the current-voltage relationship of the mechanosensitive currents in your cells before and after this compound application to identify any unexpected changes. Consider using a more specific inhibitor if available. |
| Slow or incomplete washout | Strong association of this compound with the lipid bilayer. | Prolong the washout period. Due to its mechanism of partitioning into the membrane, this compound may require a longer time to dissociate compared to pore blockers. |
Issue 2: Unexpected Results in Calcium Imaging Assays
| Symptom | Potential Cause | Troubleshooting Step |
| Increase in basal intracellular calcium | This compound-induced activation of constitutive calcium entry pathways. [13] | 1. Perform control experiments in calcium-free external solution to determine if the observed calcium increase is due to influx from the extracellular space.2. Test the effect of this compound on cells not expressing the target mechanosensitive channel to assess non-specific effects. |
| No effect of this compound on mechanically-induced calcium transients | 1. Ineffective mechanical stimulation. 2. This compound concentration is too low. 3. The observed calcium signal is not mediated by this compound-sensitive channels. | 1. Validate your method of mechanical stimulation (e.g., hypotonic solution, stretch, fluid shear stress) to ensure it is effectively activating mechanosensitive channels.2. Perform a dose-response curve to determine the optimal concentration of this compound for your cell type.3. Use other pharmacological tools or genetic approaches (e.g., siRNA) to confirm the identity of the channels involved. |
Issue 3: Contradictory Outcomes in Cell Viability/Proliferation Assays
| Symptom | Potential Cause | Troubleshooting Step |
| Increased cell proliferation or viability | Paradoxical effect of this compound on calcium signaling in specific cell types. [13][14] | 1. Measure intracellular calcium levels to determine if this compound is causing an increase in your cell type.2. Use an intracellular calcium chelator (e.g., BAPTA-AM) to see if it reverses the proliferative effect.[13][14]3. Carefully consider the cellular context and the potential for off-target or unexpected effects of this compound. |
| High cytotoxicity | Peptide aggregation or contamination. | 1. Visually inspect the this compound solution for any precipitates.2. Use a fresh, high-purity batch of this compound.3. Perform a dose-response curve to identify a non-toxic working concentration. |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Mechanosensitive Currents
-
Cell Preparation: Culture cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Solution: Prepare an internal pipette solution appropriate for recording the ion currents of interest (e.g., a Cs-based solution to block K+ currents).
-
External Solution: Use an external solution (e.g., HEPES-buffered saline) for bathing the cells.
-
This compound Preparation: Prepare a fresh working solution of this compound in the external solution at the desired final concentration.
-
Recording Configuration: Establish a whole-cell or outside-out patch-clamp configuration.
-
Mechanical Stimulation: Apply a controlled mechanical stimulus (e.g., negative pressure through the patch pipette, or membrane stretch) to activate mechanosensitive currents.
-
This compound Application: Perfuse the this compound-containing external solution onto the cell or patch. Allow for a pre-incubation period of several minutes to ensure membrane partitioning.
-
Data Acquisition: Record currents before, during, and after this compound application while applying the mechanical stimulus.
-
Washout: Perfuse with the control external solution to observe the reversal of the inhibitory effect.
Protocol 2: Live-Cell Calcium Imaging
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[16]
-
This compound Incubation: Pre-incubate the cells with the this compound working solution for a sufficient time to allow for membrane partitioning.
-
Baseline Imaging: Acquire baseline fluorescence images before applying the mechanical stimulus.
-
Mechanical Stimulation: Apply a mechanical stimulus (e.g., perfusion with a hypotonic solution, application of shear stress) to activate mechanosensitive channels.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest. Compare the response in control cells versus this compound-treated cells.
Protocol 3: Cell Viability/Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability or proliferation relative to the control group.
Visualizations
Caption: Mechanism of this compound action on a mechanosensitive ion channel.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential signaling pathways affected by this compound.
References
- 1. GsMTx-4 - Wikipedia [en.wikipedia.org]
- 2. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- 4. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 6. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechano-gated channel inhibitor this compound reduces the exercise pressor reflex in rats with ligated femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
Optimizing GsMTx4 Concentration for Specific Experimental Setups: A Technical Support Center
Welcome to the technical support center for GsMTx4, a potent inhibitor of mechanosensitive ion channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various experimental setups and to offer solutions for common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a specific inhibitor of cationic mechanosensitive ion channels, primarily targeting the Piezo and Transient Receptor Potential (TRP) channel families.[1][2][3] Unlike pore blockers, this compound acts as a "gating modifier," altering the lipid bilayer surrounding the channel to make it less responsive to mechanical stress.[4][5]
Q2: How should I reconstitute and store this compound?
This compound is typically supplied as a lyophilized powder. For reconstitution, sterile water or a buffer appropriate for your experimental setup is recommended.[6] It is advisable to prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the lyophilized powder and stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).[6][7][8]
Q3: What is the typical working concentration range for this compound?
The optimal concentration of this compound is highly dependent on the specific cell type, the expression level of the target channel, and the experimental assay being performed. Generally, concentrations in the low micromolar range (1-10 µM) are effective for inhibiting Piezo and TRP channels in most applications.[1][9][10][11] For detailed starting concentrations for specific experiments, please refer to the data table below.
Q4: Is this compound specific to mechanosensitive ion channels?
While this compound is highly selective for mechanosensitive cation channels, some off-target effects have been reported at higher concentrations.[12] It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. This may include using a vehicle control, testing the effect of this compound on cell lines lacking the target channel, or using a structurally related but inactive peptide as a negative control.
Data Presentation: Recommended this compound Concentrations
The following table summarizes recommended starting concentrations of this compound for various experimental applications based on published literature. It is important to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Experimental Assay | Target Channel(s) | Cell Type | Recommended Starting Concentration (µM) | Reference(s) |
| Electrophysiology (Patch-Clamp) | Piezo1, Piezo2 | HEK293, Dorsal Root Ganglion (DRG) Neurons | 2.5 - 10 | [4][9][13][14] |
| TRPC6 | CHO, HEK293 | 5 | [12][15] | |
| Calcium Imaging | Piezo1 | Chondrocytes, Acute Lymphoblastic Leukemia (ALL) cells | 5 - 10 | [13][16][17] |
| TRPC6 | Platelets | 5 | [6] | |
| Cell Migration/Invasion Assay | Piezo1 | Bladder Cancer Cells | 0.1 | [18] |
| Cell Viability/Proliferation Assay | Piezo1 | Acute Lymphoblastic Leukemia (ALL) cells | 1 - 10 (dose-dependent increase) | [13][17] |
| In Vivo Studies | Piezo1 | Rats (Osteoarthritis model) | Intraperitoneal injection | [16] |
| Mechanosensitive channels | Rats (Pain model) | Intradermal injection | [19] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | Suboptimal this compound concentration: The concentration may be too low for the specific cell type or channel expression level. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with the recommended concentrations in the table above and test a range of higher and lower concentrations. |
| This compound degradation: Improper storage or handling may have led to peptide degradation. | Ensure this compound is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Low channel expression: The target mechanosensitive channel may be expressed at very low levels in your cell type. | Verify channel expression using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line with known high expression of the target channel as a positive control. | |
| Membrane tension variability: The effectiveness of this compound can be influenced by the tension of the cell membrane.[13] | In patch-clamp experiments, be mindful of the pressure applied to the patch. In other assays, ensure consistent cell seeding density and culture conditions to minimize variability in cell mechanics. | |
| Inconsistent results between experiments | Variability in this compound solution: Inconsistent preparation of working solutions. | Prepare a large batch of a single stock solution and aliquot for single use to ensure consistency across experiments. |
| Cell passage number: The expression of ion channels can change with cell passage. | Use cells within a defined and consistent passage number range for all experiments. | |
| Vehicle effects: The solvent used to dissolve this compound may have an effect on the cells. | Always include a vehicle control (the same concentration of solvent used for this compound) in your experimental design. | |
| Unexpected or off-target effects | High this compound concentration: At higher concentrations, this compound may have off-target effects on other ion channels or cellular processes. | Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination of this compound: The peptide may be contaminated with other substances. | Ensure you are using a high-purity this compound from a reputable supplier. | |
| This compound affects cell viability: In some cell types, this compound has been shown to increase cell viability and proliferation.[13][17] | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the effect of this compound on your cells at the concentrations used in your primary assay. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording of Mechanically Activated Currents
This protocol is adapted from methodologies used to record Piezo1-mediated currents.[4][13]
Materials:
-
Cells expressing the mechanosensitive channel of interest
-
This compound stock solution (1 mM in sterile water)
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.2)
-
Patch-clamp rig with a high-speed pressure clamp system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare fresh working solutions of this compound in extracellular solution at the desired final concentrations (e.g., 1, 5, 10 µM).
-
Plate cells on coverslips suitable for patch-clamp recording and allow them to adhere.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ. Fill the pipette with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Apply mechanical stimuli (e.g., negative pressure steps) using the pressure clamp and record the resulting currents.
-
Establish a stable baseline of mechanically activated currents.
-
Perfuse the recording chamber with the this compound-containing extracellular solution for a sufficient time to allow for inhibition to occur (typically 2-5 minutes).
-
Apply the same mechanical stimuli and record the currents in the presence of this compound.
-
To test for reversibility, wash out the this compound by perfusing with the control extracellular solution and record the currents again.
-
Analyze the data by measuring the peak current amplitude or the total charge transfer before, during, and after this compound application.
Calcium Imaging of Mechanically Induced Calcium Influx
This protocol is a general guideline for measuring changes in intracellular calcium in response to mechanical stimulation.
Materials:
-
Cells expressing the mechanosensitive channel of interest
-
This compound stock solution (1 mM in sterile water)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope with a calcium imaging system
-
Method for applying mechanical stimulation (e.g., cell stretcher, fluid shear stress system, or micropipette indentation)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish/coverslip on the microscope stage and acquire a baseline fluorescence signal.
-
Apply a mechanical stimulus to the cells and record the change in fluorescence intensity, which corresponds to a change in intracellular calcium concentration.
-
After establishing a reproducible response to mechanical stimulation, incubate the cells with the desired concentration of this compound in imaging buffer for 15-30 minutes.
-
Repeat the mechanical stimulation and record the fluorescence signal in the presence of this compound.
-
Analyze the data by quantifying the change in fluorescence intensity (e.g., peak amplitude, area under the curve) before and after this compound treatment.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways involving mechanosensitive channels that are inhibited by this compound.
Caption: Piezo1 signaling pathway initiated by mechanical stimuli.
Caption: TRPC6 signaling pathway activated by mechanical and chemical stimuli.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PIEZO1 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piezo1 and Its Function in Different Blood Cell Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechano-gated channel inhibitor this compound reduces the exercise pressor reflex in rats with ligated femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. TRPC1 and TRPC6 Channels Cooperate with TRPV4 to Mediate Mechanical Hyperalgesia and Nociceptor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch Clamp Protocol [labome.com]
- 19. A synthetic peptide, derived from neurotoxin this compound, acts as a non-opioid analgesic to alleviate mechanical and neuropathic pain through the TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]
GsMTx4 Technical Support Center: Troubleshooting Aggregation
For researchers, scientists, and drug development professionals utilizing the mechanosensitive ion channel inhibitor GsMTx4, ensuring its proper handling and preventing aggregation is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound aggregation.
Troubleshooting Guide: this compound Aggregation
This guide is designed to help you identify and resolve potential aggregation issues with this compound in your experiments.
Q1: I observed precipitation or cloudiness in my this compound solution. What should I do?
A1: Precipitation or a cloudy appearance is a strong indicator of peptide aggregation. This can occur due to several factors, including concentration, pH, temperature, and buffer composition.
Immediate Actions:
-
Do not use the solution for your experiment. Using an aggregated solution will lead to inaccurate concentration and potentially artifactual results.
-
Attempt to resolubilize: Gentle vortexing or brief sonication might help in some cases. However, be cautious as excessive energy input can sometimes promote further aggregation.
-
Centrifugation: Spin down the aggregated peptide at a high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant, which will contain the soluble fraction of this compound. It is crucial to re-quantify the peptide concentration in the supernatant before use.
Preventative Measures:
-
Reconstitute Properly: Follow the manufacturer's instructions for reconstitution. For lyophilized this compound, use high-purity water or a recommended buffer to the specified concentration.[1][2][3] Some suppliers suggest that sonication may be needed to achieve full solubility.
-
Work with Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, follow the recommended guidelines.[4]
-
Optimize Solution Conditions: Refer to the detailed recommendations in the subsequent sections regarding concentration, pH, and buffer composition.
Q2: My experimental results are inconsistent. Could this compound aggregation be the cause?
A2: Yes, inconsistent results are a common consequence of peptide aggregation. Even if visible precipitation is not present, soluble oligomers can form and affect the effective concentration of the active monomeric peptide.
Troubleshooting Workflow:
To systematically troubleshoot this issue, consider the following workflow:
Frequently Asked Questions (FAQs)
Q3: At what concentration is this compound prone to aggregation?
A3: While specific quantitative data is limited, studies have shown that this compound and its analogs are more likely to aggregate at higher concentrations.[5] It is recommended to work with the lowest effective concentration for your experiments. If high concentrations are necessary, consider optimizing the solution conditions as described below.
Q4: What is the optimal pH for storing and using this compound solutions?
A4: this compound has a predicted net charge of +5 at neutral pH.[6] Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI). To maintain solubility, it is generally advisable to work at a pH that is at least 1-2 units away from the pI. For this compound, which is a basic peptide, maintaining a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is a reasonable starting point to ensure a net positive charge and promote solubility through electrostatic repulsion. One study on in vitro folding of this compound used a buffer at pH 7.9.[7]
Q5: How does ionic strength affect this compound aggregation?
A5: The effect of ionic strength on peptide aggregation can be complex. For charged peptides like this compound, a moderate ionic strength can help to screen electrostatic interactions that might lead to aggregation. However, very high salt concentrations can sometimes promote aggregation through "salting-out" effects. A common practice is to use physiological salt concentrations (e.g., 100-150 mM NaCl) in the buffer, which is often a good starting point for in vitro assays.[5]
Q6: Are there any recommended excipients to prevent this compound aggregation?
A6: While no specific excipients have been published for this compound, several classes of molecules are known to reduce peptide aggregation:
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like glycerol and mannitol, can stabilize peptides in solution.
-
Amino Acids: Arginine and glutamic acid are often added to formulations to suppress peptide aggregation.
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can prevent surface-induced aggregation.
The choice and concentration of an excipient should be empirically tested for compatibility with your specific assay.
Q7: What is the difference between this compound and this compound TFA salt, and how does it affect aggregation?
A7: this compound is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using reverse-phase HPLC with TFA in the mobile phase.[8] The TFA counterions can potentially influence the peptide's properties, including its solubility and aggregation propensity.[8] In some cases, TFA salts can lead to a "fluffy" lyophilizate that is difficult to handle.[8] For sensitive biological assays, it is sometimes desirable to exchange the TFA salt for a more biocompatible one, such as acetate or chloride.[8] However, for many standard in vitro experiments, the presence of TFA at the final working concentration is unlikely to cause issues. If you suspect the TFA salt is contributing to aggregation or interfering with your assay, consider obtaining a different salt form or performing a salt exchange.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound handling and potential aggregation factors.
| Parameter | Value/Range | Reference/Note |
| Solubility in Water | Up to 1 mg/mL | [1][2][3] |
| Recommended Storage | -20°C or -80°C for long-term storage | [4] |
| Net Charge at Neutral pH | +5 | [6] |
| Working Concentration | Assay-dependent, use the lowest effective concentration | General recommendation |
| Recommended pH Range | 6.0 - 7.9 | Based on general peptide principles and one folding study[7] |
| Recommended Ionic Strength | 100-150 mM NaCl | General recommendation for physiological buffers[5] |
Key Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Sample Preparation:
-
Prepare your this compound solution in the desired buffer.
-
Filter the solution through a low-protein-binding 0.02 µm or 0.1 µm syringe filter to remove any dust or extraneous particles.
-
Use a clean, dust-free cuvette. It is good practice to first measure the buffer alone as a baseline.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Ensure the correct solvent viscosity and refractive index are entered into the software.
-
-
Data Acquisition:
-
Equilibrate the sample in the instrument for at least 5-10 minutes to ensure temperature stability.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
A monomodal peak corresponding to the expected hydrodynamic radius of monomeric this compound indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.
-
Protocol 2: Analyzing this compound Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It can be used to quantify the amount of monomer, dimer, and higher-order aggregates.
-
Column and Mobile Phase Selection:
-
Choose a SEC column with a fractionation range appropriate for the size of this compound (molecular weight ~4.1 kDa) and its potential oligomers.
-
The mobile phase should be a buffer that minimizes non-specific interactions between the peptide and the column matrix. A common mobile phase consists of a phosphate or Tris buffer at a neutral pH containing 100-150 mM NaCl.
-
-
Sample Preparation:
-
Prepare the this compound sample in the mobile phase buffer.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column thoroughly with the mobile phase.
-
Inject the sample and run the chromatogram at a constant flow rate.
-
-
Data Analysis:
-
The monomeric this compound will elute as a major peak.
-
Aggregates, being larger, will elute earlier than the monomer.
-
The relative peak areas can be used to quantify the percentage of monomer and aggregates.
-
Visualizing the Impact of Solution Conditions on Aggregation
The following diagram illustrates how optimizing solution conditions can shift the equilibrium from an aggregated state to a soluble, monomeric state.
By carefully considering these factors and implementing the recommended troubleshooting steps and preventative measures, researchers can minimize the risk of this compound aggregation and ensure the integrity of their experimental outcomes.
References
- 1. This compound | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- 2. This compound (4912) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. GsMTx-4 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cDNA sequence and in vitro folding of this compound, a specific peptide inhibitor of mechanosensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
GsMTx4 washout procedures in electrophysiology
Welcome to the technical support resource for researchers utilizing GsMTx4 in electrophysiology experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues related to washout procedures, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a 35-amino acid peptide toxin isolated from the venom of the Chilean rose tarantula, Grammostola rosea.[1] It belongs to the inhibitor cysteine knot (ICK) family of peptides.[1] this compound is widely used as a pharmacological tool to selectively inhibit cationic mechanosensitive ion channels (MSCs).[2][3][4] Its primary targets include channels from the Piezo and TRP families, such as Piezo1, Piezo2, TRPC1, and TRPC6.[1][4]
Q2: How does this compound inhibit mechanosensitive channels?
Unlike classic channel blockers that occlude the pore, this compound is a "gating modifier".[5][6] It is an amphipathic peptide, meaning it can interact with the lipid bilayer of the cell membrane.[1] The current model suggests that this compound inserts itself into the outer leaflet of the cell membrane near the ion channel.[1][2] This insertion alters the local membrane tension, making it more difficult for mechanical force to be efficiently transferred to the channel's gating machinery.[1][2] This effectively increases the threshold for channel activation, shifting the channel to a closed state.[7][8]
Q3: Why is this compound washout often slow or incomplete?
The slow and sometimes incomplete washout of this compound is attributed to its mechanism of action. Because the peptide partitions into the lipid bilayer, its dissociation is not a simple unbinding event from a receptor pocket.[1][2] The peptide's release from the membrane is a slower process, leading to prolonged channel inhibition even after this compound is removed from the perfusion solution. The rate of recovery can be influenced by factors such as the lipid composition of the membrane, the perfusion rate, and the specific channel being studied.
Q4: Is this compound inhibition reversible?
Yes, for its primary targets like Piezo1 and Piezo2 channels, the inhibition by this compound is reversible.[5][7][8] Numerous electrophysiology studies have demonstrated the recovery of channel activity after a washout period.[5][7][9][10] However, achieving full recovery can be time-consuming.
Troubleshooting Guide: this compound Washout
Problem: Channel activity does not recover or recovers very slowly after initiating washout.
| Potential Cause | Suggested Solution |
| Insufficient Perfusion | Ensure a high and constant flow rate of the washout solution across the cell or patch. A slow or inconsistent perfusion will not efficiently remove the peptide from the vicinity of the membrane, hindering its dissociation. |
| Peptide Adsorption | This compound can adhere to the perfusion tubing or the experimental chamber. To minimize this, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the washout solution. BSA can help "scavenge" residual peptide molecules from surfaces and the lipid membrane. |
| Prolonged Exposure | Longer application times of this compound can lead to deeper partitioning into the membrane, making washout more difficult. If possible for the experimental design, use the shortest effective application time. |
| High Peptide Concentration | Using concentrations significantly higher than the channel's KD can lead to slower washout kinetics. Use the lowest concentration of this compound that provides the desired level of inhibition. |
| Cell Health | Poor cell health can affect membrane integrity and the normal functioning of ion channels, potentially impacting recovery. Ensure cells are healthy and that the recording solutions are optimal. |
Problem: High variability in washout effectiveness between experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Perfusion System | Calibrate and regularly check the perfusion system to ensure a consistent exchange rate of solutions in the experimental chamber. |
| Peptide Solution Stability | Prepare this compound solutions fresh daily to avoid potential degradation or aggregation of the peptide, which could affect its binding and unbinding kinetics.[2] |
| Differences in Membrane Tension | The binding and unbinding of this compound can be dependent on membrane tension.[2][5] Differences in patch geometry (for patch-clamp) or cell adhesion (for whole-cell) can alter membrane tension and thus affect washout. Strive for consistency in experimental preparations. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for this compound interaction with Piezo1 channels, providing a quantitative basis for experimental design and troubleshooting.
| Parameter | Value | Cell Type / Condition | Notes |
| Dissociation Rate (koff) | 0.11 s-1 | HEK293 cells expressing Piezo1 (Outside-out patch) | This rate constant reflects the speed of this compound unbinding. The mean dissociation time (τd) is approximately 9.4 seconds.[5][11] |
| Association Rate (kon) | 7.0 x 105 M-1s-1 | HEK293 cells expressing Piezo1 (Outside-out patch) | Reflects the rate of this compound binding to inhibit the channel.[5][11] |
| Equilibrium Constant (KD) | ~155 nM | HEK293 cells expressing Piezo1 (Outside-out patch) | Calculated from the kinetic rates (koff/kon), indicating the concentration at which 50% of channels are inhibited at equilibrium.[5][11] |
| Inhibition at 5 µM | ~55.7% | HEK293 cells expressing Piezo2 | Demonstrates reversible inhibition of Piezo2 currents.[7][8] |
| Typical Washout Time | ~60 seconds | HEK293 cells expressing Piezo1 | A common duration used in studies to achieve significant recovery of current.[2] |
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of this compound inhibition of mechanosensitive channels.
Caption: Standard experimental workflow for this compound application and washout.
Caption: Troubleshooting logic for poor this compound washout.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording and this compound Washout
This protocol is adapted from methodologies used in the study of Piezo channels in HEK293 cells.[5]
1. Reagent Preparation:
- Extracellular Solution (ECS): Prepare a solution containing (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 0.1 CaCl2, and 10 HEPES. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution: Prepare a solution containing (in mM): 133 CsCl, 10 HEPES, 5 EGTA, 1 CaCl2, and 1 MgCl2. Adjust pH to 7.3 with CsOH.
- This compound Stock Solution: Dissolve this compound in water or ECS to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
- This compound Working Solution: On the day of the experiment, dilute the stock solution into the ECS to the final desired concentration (e.g., 1-5 µM).
- Washout Solution: Use the standard ECS. For troubleshooting, a washout solution containing 0.1% BSA can be prepared.
2. Cell Preparation and Recording:
- Plate cells (e.g., Piezo1-transfected HEK293 cells) onto coverslips suitable for recording.
- Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system. Pipette resistance should be in the range of 2–5 MΩ.[5]
- Hold the cell at a desired potential (e.g., -60 mV).
3. Experimental Procedure:
- Establish Baseline: Perfuse the cell with the standard ECS. Elicit mechanosensitive currents using a mechanical stimulus (e.g., pressure pulses via the patch pipette or indentation with a fire-polished glass probe). Record a stable baseline response for 2-3 minutes.
- This compound Application: Switch the perfusion to the this compound working solution. Continue applying the mechanical stimulus and record the inhibition of the current. Allow the effect to reach a steady state.
- Washout: Switch the perfusion back to the standard ECS. Ensure the perfusion system completely exchanges the solution in the chamber rapidly.
- Monitor Recovery: Continue applying the mechanical stimulus and record the gradual return of the current to baseline levels. The duration of the washout may vary but should be at least 1-5 minutes. For slow recovery, extend this period or try the BSA-containing washout solution.
4. Data Analysis:
- Measure the peak current amplitude for each mechanical stimulus.
- Normalize the current during this compound application and washout to the average baseline current.
- Calculate the percentage of inhibition and the percentage of recovery after washout.
References
- 1. GsMTx-4 - Wikipedia [en.wikipedia.org]
- 2. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
GsMTx4 Technical Support Center: Controlling for Membrane Effects in Mechanobiology Research
Welcome to the GsMTx4 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the mechanosensitive ion channel inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for the toxin's effects on membrane properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an amphipathic peptide toxin isolated from the venom of the tarantula Grammostola spatulata.[1] It selectively inhibits cationic mechanosensitive ion channels (MSCs), primarily from the Piezo and TRP families.[2] Unlike classic channel blockers that physically occlude the pore, this compound acts as a "gating modifier."[1] It partitions into the cell membrane and alters the local lipid bilayer mechanics, making it more energetically costly for the channels to open in response to mechanical stimuli.[1] This action is not stereospecific, as both the L- and D-enantiomers of this compound are active, which supports its indirect, membrane-mediated mechanism.[1]
Q2: How does this compound interact with and affect the cell membrane?
A2: this compound's amphipathic nature allows it to insert into the outer leaflet of the lipid bilayer. This insertion is influenced by the lipid composition, with a preference for anionic phospholipids, and the degree of membrane tension.[3][4] The presence of this compound in the membrane can lead to localized changes in physical properties, including:
-
Membrane Thinning: Molecular dynamics simulations and experimental data suggest that this compound can cause a thinning of the lipid bilayer by approximately 2 Å.
-
Alteration of Curvature and Lateral Pressure: By inserting into the membrane, this compound is thought to alter local membrane curvature and the lateral pressure profile within the bilayer. This change in the mechanical environment of the embedded ion channels is believed to be the basis of its inhibitory effect.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects to avoid misinterpretation of experimental results. Known off-target effects include:
-
Potentiation of TREK-1 Channels: Instead of inhibition, this compound has been shown to potentiate the activity of the K+ selective mechanosensitive channel TREK-1.[2]
-
Modulation of Voltage-Gated Ion Channels: There is evidence suggesting that this compound may also interact with some voltage-gated sodium (Nav) and potassium (Kv) channels. The extent and significance of these interactions can be cell-type dependent.
-
Effects on Other TRP Channels: Besides TRPC1 and TRPC6, this compound may affect other members of the TRP channel family.[5]
Q4: What are the best negative controls for this compound experiments?
A4: Due to its mechanism of action via membrane perturbation, selecting appropriate negative controls is critical. Here are the recommended controls:
-
Vehicle Control: This is the most basic and essential control. The vehicle in which this compound is dissolved (e.g., water or saline buffer) should be applied to the cells to control for any effects of the solvent itself.
-
D-enantiomer of this compound: Since the action of this compound is not stereospecific, the D-enantiomer can be used as a positive control to confirm that the observed effect is due to the membrane-altering properties of the peptide, rather than a specific chiral interaction with the target channel.
-
Inactive Analogs (with caution): Several analogs of this compound with reduced activity have been synthesized, such as some lysine-to-glutamate mutants.[2][3][4] These can be used to test if the observed effects are dose-dependent in a way that correlates with the known activity of the analogs. However, a truly inactive analog that partitions into the membrane identically to the wild-type peptide is not currently available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound | 1. Peptide Degradation: Improper storage or handling can lead to loss of activity. 2. Insufficient Concentration: The effective concentration can vary between cell types and experimental systems. 3. Target Channel Not Expressed or Inactive: The cells may not express this compound-sensitive channels, or the channels may not be active under the experimental conditions. | 1. Ensure this compound is stored at -20°C or below and that solutions are made fresh. 2. Perform a dose-response curve to determine the optimal concentration for your system. 3. Confirm the expression of target channels (e.g., Piezo1, TRPC6) using techniques like qPCR or Western blotting. Use a positive control agonist for the channel if available (e.g., Yoda1 for Piezo1). |
| High background signal or off-target effects | 1. This compound concentration is too high. 2. Presence of this compound-sensitive off-target channels. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Use more specific inhibitors for suspected off-target channels in parallel experiments to dissect the observed effects. For example, if TREK-1 potentiation is suspected, a TREK-1 inhibitor could be used. |
| Irreversible or slowly reversible effects | 1. Slow dissociation of this compound from the membrane. 2. Long-term downstream signaling effects. | 1. Increase the duration of the washout period. For some channels, complete washout may be difficult to achieve. 2. Investigate downstream signaling pathways that may be persistently activated even after the initial stimulus is removed. |
| Variability between experiments | 1. Batch-to-batch variability of this compound. 2. Differences in cell culture conditions affecting membrane properties. 3. Inconsistent application of mechanical stimulation. | 1. If possible, use the same batch of this compound for a series of experiments. 2. Standardize cell culture conditions, including passage number, confluency, and media composition. 3. Ensure that the method of mechanical stimulation is consistent and reproducible. |
Data Presentation: Quantitative Effects of this compound
| Parameter | Target | Effect of this compound | Concentration Range | Reference |
| Inhibition of Mechanosensitive Channels | Piezo1 | Inhibition (KD ~155 nM) | 100 nM - 5 µM | [5] |
| TRPC6 | Inhibition | 1 - 10 µM | ||
| Stretch-activated channels (astrocytes) | Inhibition (KD ~0.5 µM) | 100 nM - 5 µM | [1] | |
| Effect on Membrane Properties | Lipid Bilayer Thickness | Thinning by ~2 Å | Not specified | |
| Off-Target Effects | TREK-1 | Potentiation | 1 - 10 µM | [2] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology to Measure this compound Inhibition of Piezo1
This protocol provides a general framework. Specific parameters may need to be optimized for your cell type and recording setup.
1. Cell Preparation:
- Culture HEK293T cells transiently expressing Piezo1.
- Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
- This compound Stock Solution: Dissolve this compound in deionized water to a stock concentration of 1 mM. Store at -20°C in aliquots.
- Working Solution: Dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 1 µM) immediately before use.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and a high-speed pressure clamp system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
- Obtain a giga-ohm seal on a Piezo1-expressing cell and establish the whole-cell or outside-out patch configuration.
- Apply negative pressure steps (e.g., from -10 to -80 mmHg in 10 mmHg increments) to activate Piezo1 channels and record the resulting currents.
- Establish a stable baseline recording of mechanically-activated currents.
- Perfuse the cell with the this compound working solution and repeat the pressure-step protocol.
- To test for reversibility, perfuse with the external solution to wash out the this compound and record the currents again.
4. Controls:
- Vehicle Control: Perfuse with the external solution containing the same concentration of the vehicle used to dissolve this compound.
- Positive Control: Use the D-enantiomer of this compound to confirm a similar inhibitory effect.
Protocol 2: Calcium Imaging to Assess this compound Activity
This protocol outlines a method to measure changes in intracellular calcium in response to mechanical stimulation in the presence and absence of this compound.
1. Cell Preparation:
- Plate cells (e.g., primary astrocytes or a cell line endogenously expressing mechanosensitive channels) on glass-bottom dishes.
- Allow cells to adhere and grow to the desired confluency.
2. Calcium Indicator Loading:
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) to remove excess dye.
3. Experimental Setup:
- Use an inverted fluorescence microscope equipped with a calcium imaging system.
- Maintain cells at 37°C.
4. Measurement of Calcium Response:
- Acquire a baseline fluorescence recording for a few minutes.
- Apply a mechanical stimulus (e.g., hypotonic solution to induce cell swelling, or direct mechanical probing with a glass pipette).
- Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
- After the response returns to baseline, incubate the cells with this compound at the desired concentration for a sufficient time (e.g., 10-15 minutes).
- Repeat the mechanical stimulation and record the calcium response in the presence of this compound.
5. Controls:
- Vehicle Control: Perform the same experiment with the vehicle solution.
- No Mechanical Stimulation: Record the fluorescence over time without applying a mechanical stimulus to assess for spontaneous calcium oscillations.
- Positive Control for Calcium Signaling: Use a known agonist that increases intracellular calcium (e.g., ATP) to confirm cell viability and responsiveness.
Visualizations
Caption: Mechanism of this compound action on mechanosensitive ion channels.
Caption: General experimental workflow for testing this compound effects.
Caption: Simplified signaling pathway downstream of Piezo1 activation.
References
- 1. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing GsMTx4 limited specificity in research
Welcome to the technical support center for GsMTx4. This resource is designed for researchers, scientists, and drug development professionals utilizing the mechanosensitive ion channel inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the limited specificity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is widely used as an inhibitor of cationic mechanosensitive ion channels.[1][2] Its primary targets include Piezo1 and Piezo2 channels, as well as some members of the Transient Receptor Potential (TRP) channel family, notably TRPC1 and TRPC6.[3][4][5]
Q2: How does this compound inhibit mechanosensitive channels?
This compound is considered a "gating modifier".[1][3] Instead of directly blocking the ion channel pore, it inserts into the cell membrane and alters the local lipid bilayer mechanics.[6] This change in the membrane environment makes it more difficult for the channel to open in response to mechanical stimuli, effectively increasing the energy required for channel activation.[7] This mechanism is supported by the observation that both the L- and D-enantiomers of this compound are active, suggesting it does not rely on a specific stereochemical interaction with the channel protein itself.[1]
Q3: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of Piezo and some TRPC channels, its specificity is limited. It has been reported to modulate other mechanosensitive cation channels.[8] However, it is notably inactive against many voltage-gated ion channels and K+ selective mechanosensitive channels like TREK-1.[3][6][9] Researchers should be aware that at higher concentrations, the likelihood of off-target effects increases.
Q4: I am observing unexpected results in my experiment. How can I be sure the effects are due to the inhibition of my target channel?
This is a critical question when using a tool with known specificity limitations. A multi-pronged approach is recommended to validate your findings:
-
Dose-response curve: Determine the minimal concentration of this compound required to elicit your desired effect. Using the lowest effective concentration can help minimize off-target interactions.
-
Genetic knockdown/knockout: The gold standard for confirming specificity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target channel (e.g., Piezo1).[10][11][12] If the effect of this compound is absent in these cells, it strongly suggests the phenotype is mediated by your target channel.
-
Use of alternative blockers: If available, use other structurally and mechanistically different inhibitors of your target channel to see if they replicate the effects of this compound.
-
Control cell lines: Utilize cell lines that do not express the target ion channel to test for non-specific effects of this compound.
Troubleshooting Guides
Issue 1: Ambiguous results or suspected off-target effects.
Potential Cause: this compound is inhibiting channels other than the primary target of interest.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting ambiguous results with this compound.
Issue 2: No observable effect of this compound in my assay.
Potential Causes & Solutions:
-
Peptide Inactivity: Ensure the peptide has been stored correctly at -20°C and that stock solutions are made fresh.
-
Insufficient Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment with a wider concentration range.
-
Channel Accessibility: this compound acts from the extracellular side. Ensure the peptide has access to the channels in your experimental setup.
-
Low Channel Expression: The target mechanosensitive channel may not be expressed at a high enough level in your system to produce a measurable effect. Confirm channel expression using techniques like qPCR or western blotting.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on its primary targets. Note that IC50 values can vary depending on the experimental conditions and cell type used.
| Target Channel | Reported Potency (KD or IC50) | Cell Type / Method |
| Piezo1 | ~155 nM (KD) | HEK293 cells, Patch-clamp |
| Piezo2 | 55% inhibition at 5 µM | QGP-1 cells, Patch-clamp |
| TRPC1 | Inhibition observed at 5 µM | CHO cells, Patch-clamp |
| TRPC6 | Inhibition observed | Smooth muscle cells |
Experimental Protocols
Protocol 1: Validating this compound Specificity using siRNA and Calcium Imaging
This protocol outlines a method to confirm that the observed effects of this compound are due to the inhibition of Piezo1.
Signaling Pathway Diagram:
Caption: this compound inhibits mechanical stimulus-induced Ca2+ influx via Piezo1.
Methodology:
-
Cell Culture and Transfection:
-
Culture your cells of interest (e.g., HEK293 cells endogenously or exogenously expressing Piezo1) in appropriate media.
-
Transfect one group of cells with siRNA specifically targeting Piezo1 and a control group with a non-targeting scramble siRNA. Use a suitable transfection reagent as per the manufacturer's protocol.
-
Allow 48-72 hours for efficient knockdown of the target protein.
-
-
Validation of Knockdown:
-
Harvest a subset of cells from both the Piezo1 siRNA and scramble siRNA groups.
-
Perform quantitative PCR (qPCR) or western blotting to confirm a significant reduction in Piezo1 mRNA or protein levels, respectively.
-
-
Calcium Imaging:
-
Plate the remaining cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves incubation for 30-60 minutes.[13]
-
Wash the cells with a suitable imaging buffer (e.g., HEPES-buffered saline).
-
Acquire baseline fluorescence images.
-
Apply a mechanical stimulus to the cells (e.g., using a micropipette, fluid shear stress, or hypotonic solution).
-
Record the changes in intracellular calcium concentration.
-
-
This compound Treatment and Analysis:
-
In parallel experiments, pre-incubate both scramble and Piezo1 siRNA-treated cells with an effective concentration of this compound (e.g., 5 µM) for 10-15 minutes before applying the mechanical stimulus.[7]
-
Compare the calcium response to mechanical stimulation in the following four conditions:
-
Scramble siRNA control
-
Scramble siRNA + this compound
-
Piezo1 siRNA
-
Piezo1 siRNA + this compound
-
-
A successful validation will show a significant reduction in the calcium response in the "Scramble siRNA + this compound" and "Piezo1 siRNA" groups compared to the scramble control, with no further reduction in the "Piezo1 siRNA + this compound" group.
-
Protocol 2: Electrophysiological Recording of this compound Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on mechanosensitive channel currents using whole-cell patch-clamp electrophysiology.
Methodology:
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation and Cell Approach:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the pipette on the headstage of the patch-clamp amplifier and apply positive pressure.
-
Approach a target cell under visual control.
-
-
Seal Formation and Whole-Cell Configuration:
-
Once the pipette touches the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording Mechanosensitive Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a mechanical stimulus (e.g., negative pressure steps via the recording pipette using a high-speed pressure clamp) to activate mechanosensitive currents.
-
Record the baseline currents in response to a series of mechanical stimuli.
-
-
This compound Application and Data Analysis:
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 2.5-5 µM) over the cell.[14]
-
Continue to apply the same mechanical stimuli and record the currents in the presence of this compound.
-
Wash out the this compound with the control external solution to observe the reversibility of the inhibition.
-
Analyze the peak current amplitude before, during, and after this compound application to quantify the percentage of inhibition.
-
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechano-gated channel inhibitor this compound reduces the exercise pressor reflex in rats with ligated femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-blocked PIEZO1 channel promotes myogenic differentiation and alleviates myofiber damage in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain [mdpi.com]
- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
GsMTx4 toxicity in long-term cell culture experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GsMTx4 in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced Cell Viability or Proliferation | High Concentration of this compound: Even though generally considered non-toxic, very high concentrations might affect certain sensitive cell lines over time. | - Determine the optimal concentration using a dose-response curve (0.1 - 10 µM is a common range).- Reduce the concentration of this compound to the lowest effective level for your experiment.- Perform regular cell viability assays (e.g., Trypan Blue, MTT, or Real-Time Live-Cell Analysis). |
| Contamination: Long-term cultures are more susceptible to microbial contamination. | - Practice sterile cell culture techniques.- Regularly test for mycoplasma contamination. | |
| Peptide Instability: Improper storage or handling can lead to degradation of this compound. | - Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2][3][4]- Avoid repeated freeze-thaw cycles by preparing aliquots.[3][4]- Prepare fresh working solutions from stock for each experiment.[1][2] | |
| Inconsistent or No this compound Activity | Incorrect Peptide Concentration: Errors in dilution or calculation. | - Verify the concentration of your stock solution.- Use a molarity calculator to ensure accurate dilutions. |
| Peptide Degradation: See "Peptide Instability" above. | - Ensure proper storage and handling of this compound.[1][2][3][4] | |
| Off-Target Effects: this compound can have effects on channels other than the primary target, such as some TRP channels.[5] | - Use the lowest effective concentration to minimize off-target effects.- If possible, use a secondary method (e.g., siRNA) to confirm that the observed effect is due to inhibition of the target channel. | |
| Cell Line Specificity: The expression level of mechanosensitive channels can vary significantly between cell lines. | - Confirm the expression of the target channel (e.g., Piezo1, TRPC6) in your cell line using techniques like qPCR or Western blotting. | |
| Precipitate Formation in Culture Medium | Poor Solubility: this compound may precipitate at high concentrations or in certain media formulations. | - this compound is soluble in water or PBS.[1]- If precipitation occurs, gentle warming (37°C) and sonication can aid dissolution.[1][4]- Ensure the final concentration in the culture medium is within the soluble range. |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in long-term cell culture?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a common starting range for in vitro experiments is 0.5 µM to 10 µM.[1][6] For long-term studies, it is advisable to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects and cytotoxicity.
2. How should I prepare and store this compound solutions?
-
Reconstitution: Dissolve lyophilized this compound in sterile water or PBS to a stock concentration of 1 mg/mL or a desired molarity.[1]
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3][4]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1][2]
3. Is this compound toxic to cells in long-term culture?
This compound is generally considered to have low toxicity.[6] However, at high concentrations or in sensitive cell lines, it may affect cell viability and proliferation. One study noted that this compound can enhance acute lymphoblastic leukemia cell viability and proliferation in vitro.[7] It is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
4. What are the known off-target effects of this compound?
While this compound is a selective inhibitor of cationic mechanosensitive channels like Piezo1 and TRPC6, it has been reported to also affect other channels, including TRPC1.[5] Researchers should be aware of these potential off-target effects and may need to use additional controls to validate their findings.
5. How can I assess the cytotoxicity of this compound in my cell culture experiments?
Several methods can be used to assess cytotoxicity:
-
Cell Viability Assays: Trypan blue exclusion, MTT, MTS, or WST-1 assays can be performed at different time points throughout the experiment.
-
Cell Proliferation Assays: Monitor cell growth over time using cell counting or assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Morphological Assessment: Regularly observe cell morphology under a microscope for any signs of stress, such as rounding, detachment, or blebbing.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to detect apoptotic and necrotic cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type/Condition | Reference |
| Molecular Weight | ~4096 Da | N/A | |
| Effective Concentration (In Vitro) | 0.5 - 10 µM | Various cell lines | [1][6] |
| Inhibition of Piezo1 | IC50 in the low µM range | HEK293 cells | [8] |
| Inhibition of Stretch-Activated Channels | 5 µM reduces activity | Astrocytes, cardiac cells, muscle cells | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 6 months | N/A | [1][2][3][4] |
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: this compound mechanism of action on a mechanosensitive ion channel like Piezo1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in GsMTx4 experimental outcomes
Welcome to the technical support center for GsMTx4. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation with this potent mechanosensitive ion channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a 35-amino acid peptide toxin isolated from the venom of the tarantula Grammostola rosea[1]. Its primary mechanism involves inhibiting cation-permeable mechanosensitive channels (MSCs), such as Piezo and some TRP channels[2][3]. Unlike traditional channel blockers that occlude the pore, this compound acts as a "gating modifier." It inserts into the lipid bilayer surrounding the channel, altering the local membrane tension. This change makes it energetically less favorable for the channel to open in response to mechanical stimuli[1][4].
Q2: Is the action of this compound stereospecific? A2: No, the action of this compound is not stereospecific. Both the naturally occurring L-enantiomer and the synthetic D-enantiomer are effective at inhibiting mechanosensitive channels[2]. This supports the model that this compound interacts with the lipid membrane rather than a specific chiral binding site on the channel protein itself.
Q3: How should I store and handle this compound? A3: Lyophilized this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve the peptide in water or a suitable buffer and store aliquots at -20°C for up to one month, or at -80°C for longer-term storage (up to one year)[5]. To avoid variability from freeze-thaw cycles, it is best to use freshly prepared solutions for each experiment[2].
Q4: In what solvent should I dissolve this compound? A4: this compound is soluble in water up to 1 mg/ml[5]. For most in vitro experiments, it can be dissolved directly into the extracellular buffer or cell culture medium[6]. If a more concentrated stock is needed, some protocols suggest using DMSO, but care must be taken as DMSO can have its own effects on cell membranes and channels[3].
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed
Q: I'm applying this compound but not seeing the expected inhibition of mechanosensitive currents. What could be the cause?
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | This compound can sometimes aggregate, reducing its effective monomeric concentration[2]. Solution: Prepare fresh solutions for each experiment from a lyophilized aliquot. Briefly vortex or sonicate the stock solution. Consider quantifying the peptide concentration of your working solution via HPLC[2]. |
| Incorrect Concentration | The effective concentration can vary significantly between channel subtypes and cell types. Solution: Perform a dose-response curve to determine the optimal concentration for your specific system. Start with a concentration in the range of 1-5 µM for Piezo1 channels[3][7]. |
| Channel Subtype | This compound is not a universal inhibitor for all MSCs. For example, it has been shown to potentiate (increase activity of) TREK-1 and SAKca channels[2][8]. Solution: Verify the identity of the mechanosensitive channel in your experimental system. If you observe an increase in current, you may be studying a channel that is potentiated by this compound. |
| Slow On-Rate | The association rate of this compound can be slow, especially in whole-cell patch-clamp configurations compared to outside-out patches[9]. Solution: Increase the pre-incubation time before applying the mechanical stimulus. For whole-cell recordings, ensure adequate perfusion of the peptide for several minutes. |
| Ineffective Washout | Due to its interaction with the lipid membrane, washout of this compound can be slow and incomplete. Solution: Perfuse with a this compound-free solution for an extended period (at least 60-120 seconds) to ensure maximal recovery[2][9]. |
Issue 2: Off-Target Effects or Unexpected Cellular Responses
Q: I'm observing effects that don't seem related to mechanosensitive channel inhibition. What's happening?
| Potential Cause | Troubleshooting Step |
| High Concentration | At higher concentrations (>10 µM), this compound can have off-target effects on other channels, such as some voltage-gated sodium channels[10]. The threshold for inhibiting TRPC1 and TRPC6 channels is also higher than for Piezo channels[10]. Solution: Use the lowest effective concentration determined from your dose-response experiments. |
| Biphasic Response | In some systems, like prokaryotic MSCs, this compound can have a biphasic effect: inhibition at lower concentrations (e.g., 2-4 µM) and potentiation at higher concentrations (e.g., 12-20 µM)[1]. Solution: Carefully titrate the concentration and be aware that increasing the dose may not necessarily increase inhibition and could reverse the effect. |
| Unexpected Calcium Signaling | In some cell types, such as acute lymphoblastic leukemia cells, this compound has been observed to paradoxically increase basal intracellular calcium levels in vitro[11][12]. Solution: This appears to be a cell-type-specific phenomenon. Interpret calcium imaging results with caution and consider that this compound's effects may be context-dependent. Use appropriate controls, such as chelating intracellular calcium with BAPTA-AM, to confirm the role of calcium signaling in the observed phenotype[12]. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound on various ion channels as reported in the literature. Note that values can vary based on the experimental system and conditions.
Table 1: Inhibitory Concentrations of this compound
| Target Channel | Cell Type | Assay | Effective Concentration / IC₅₀ / Kₑ | Reference |
|---|---|---|---|---|
| Piezo1 | HEK293 Cells | Patch Clamp | Kᴅ ≈ 0.5 µM | [9] |
| Piezo1 | HEK293 Cells | Patch Clamp | 5 µM reduces charge transfer to 38% | [3] |
| Piezo2 | QGP-1 & HEK293 Cells | Patch Clamp | 5 µM causes 55% inhibition | [13] |
| Cationic SACs | Astrocytes, Cardiac Cells | Patch Clamp | 5 µM (blocking concentration) | [3] |
| TRPC1 / TRPC6 | Various | Patch Clamp | Higher threshold than Piezo (8-10x) |[10] |
Table 2: Potentiating Effects of this compound
| Target Channel | Cell Type | Assay | Observation | Reference |
|---|---|---|---|---|
| TREK-1 | HEK293 Cells | Patch Clamp | Potentiation of currents | [2][8] |
| SAKca | Smooth Muscle Bladder Cells | Patch Clamp | Potentiation of currents |[8] |
Experimental Protocols
Protocol 1: Application of this compound in Patch-Clamp Electrophysiology
This protocol provides a general guideline for testing this compound on mechanosensitive currents using the outside-out or whole-cell patch-clamp configuration.
-
Solution Preparation:
-
External Solution (example for Piezo1): 145 mM NaCl, 5 mM KCl, 3 mM MgCl₂, 0.1 mM CaCl₂, and 10 mM HEPES (pH 7.4)[2].
-
Pipette Solution (example for Piezo1): 133 mM CsCl, 10 mM HEPES (pH 7.4)[2].
-
This compound Stock: Prepare a 1 mM stock solution in sterile water. Store at -20°C.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration (e.g., 1-10 µM).
-
-
Cell Preparation & Patching:
-
Culture cells expressing the channel of interest on glass coverslips.
-
Establish a high-resistance (>1 GΩ) seal and obtain an outside-out or whole-cell configuration.
-
-
Recording Baseline Activity:
-
Apply a mechanical stimulus (e.g., a series of 500 ms positive pressure steps from 40-90 mmHg via a high-speed pressure clamp)[2].
-
Record the baseline mechanosensitive currents for at least 2-3 minutes to ensure a stable response.
-
-
This compound Application:
-
Perfuse the patched membrane with the this compound working solution using a rapid perfusion system.
-
Allow the peptide to incubate for at least 1-2 minutes before resuming the mechanical stimulation protocol.
-
Continue recording while applying the same mechanical stimulus to measure the inhibitory effect.
-
-
Washout:
Protocol 2: this compound Application in Calcium Imaging
This protocol outlines the use of this compound in experiments measuring mechanically-induced calcium influx.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash cells 2-3 times with imaging buffer (e.g., HEPES-buffered saline containing Ca²⁺) to remove excess dye.
-
-
Baseline Imaging and this compound Incubation:
-
Mechanical Stimulation:
-
Apply a mechanical stimulus to the cells. This can be achieved through various methods, such as fluid shear stress, substrate stretch, or direct cell indentation with a glass probe.
-
Begin fluorescence image acquisition just before and during the application of the stimulus.
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time for individual cells or regions of interest.
-
Compare the peak fluorescence change (ΔF/F₀) in this compound-treated cells to that of vehicle-treated control cells to quantify the degree of inhibition.
-
Visualizations
Caption: Mechanism of this compound inhibition on mechanosensitive channels.
Caption: General experimental workflow for testing this compound effects.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. Concentration dependent effect of this compound on mechanosensitive channels of small conductance in E. coli spheroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechano-gated channel inhibitor this compound reduces the exercise pressor reflex in rats with ligated femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Opposing Calcium-Dependent Effects of this compound in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GsMTx4: A Potent and Selective Blocker of Mechanosensitive Ion Channels in Comparison to Other Modulators
A Comprehensive Guide for Researchers and Drug Development Professionals
Mechanosensitive ion channels (MSCs) are critical transducers of physical forces into biochemical signals, playing pivotal roles in a myriad of physiological processes, including touch, hearing, proprioception, and blood pressure regulation. Their dysfunction is implicated in various pathologies, making them attractive targets for therapeutic intervention. GsMTx4, a peptide isolated from the venom of the tarantula Grammostola spatulata, has emerged as a highly selective and potent inhibitor of cationic MSCs, particularly members of the Piezo and some Transient Receptor Potential (TRP) channel families. This guide provides an objective comparison of this compound with other commonly used mechanosensitive channel blockers, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate pharmacological tools.
Comparative Analysis of Mechanosensitive Channel Blockers
The efficacy and selectivity of mechanosensitive channel blockers vary significantly. While this compound exhibits a favorable profile for specific targets, other inorganic cations and antibiotics are also employed, albeit with broader activity and potential off-target effects. The following table summarizes the quantitative data for this compound and other common MSC blockers.
| Blocker | Target Channel(s) | Potency (IC50/KD) | Mechanism of Action | Key References |
| This compound | Piezo1, Piezo2, TRPC1, TRPC6 | Piezo1: ~0.1-5 µM (IC50), ~155 nM (KD) | Gating modifier; alters the lipid bilayer mechanics surrounding the channel. | [1][2][3] |
| Piezo2: Inhibition demonstrated, but specific IC50 varies. | [3] | |||
| TRPC1/TRPC6: Inhibition demonstrated. | [1] | |||
| Ruthenium Red | Piezo1, Piezo2, TRP Channels (e.g., TRPV1, TRPV2), Ryanodine Receptors, Ca2+ uniporter | Piezo1: ~5.4 µM (IC50) | Pore blocker; physically occludes the ion conduction pathway. | [4][5] |
| TRPV1: ~14 nM (IC50) | ||||
| TRPV2: ~159 nM (IC50) | [6] | |||
| Gadolinium (Gd³⁺) | Mechanosensitive channels (non-selective), L-type Ca2+ channels | Mechanosensitive currents: ~7.8-8.0 µM (IC50) | Alters lipid packing and lateral pressure in the membrane; also has direct channel blocking effects. | [4][7][8][9][10][11] |
| L-type Ca2+ channels: ~1.4 µM (EC50) | [7] | |||
| Streptomycin | Bacterial mechanosensitive channels (MscL), L-type Ca2+ channels, volume-regulated Cl- channels | Myogenic tone: ~2.6 mM (IC50) | Interacts with the lipid bilayer and can directly affect channel gating; also has intracellular targets. | [12][13][14][15] |
| L-type Ca2+ channels: ~0.47-1.79 mM (IC50) | [12] | |||
| Hypotonicity-induced Ca2+ entry: ~25 µM (IC50) | [13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the biological systems involved, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the selectivity profile of this compound.
Caption: A simplified signaling pathway illustrating the activation of a mechanosensitive ion channel by a mechanical stimulus, leading to cation influx and subsequent cellular responses.
Caption: A standard workflow for assessing the inhibitory effect of a compound on mechanosensitive ion channels using the patch-clamp technique.
Caption: A logical diagram illustrating the selectivity of this compound for specific mechanosensitive ion channels, highlighting its potent inhibition of Piezo and some TRP channels with limited to no effect on other ion channel types.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of mechanosensitive channel blockers. Below are methodologies for key experiments cited in the comparison.
Electrophysiology: Patch-Clamp Technique
This protocol is the gold standard for studying ion channel activity and the effect of blockers.[16][17][18][19][20]
Objective: To measure the ion currents through mechanosensitive channels in response to mechanical stimulation and to quantify the inhibitory effect of a blocker.
Methodology:
-
Cell Preparation: Culture cells expressing the mechanosensitive channel of interest (e.g., HEK293 cells transfected with Piezo1) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.3 with KOH.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical access to the entire cell.
-
Mechanical Stimulation: Apply a mechanical stimulus to the cell. This can be achieved by:
-
High-speed pressure clamp: Applying positive or negative pressure to the back of the patch pipette.
-
Cell indentation: Using a fire-polished glass probe driven by a piezo-electric actuator to poke the cell.
-
Hypo-osmotic solution: Perfusing the cell with a solution of lower osmolarity to induce cell swelling.
-
-
Data Acquisition: Record the resulting whole-cell currents using a patch-clamp amplifier and data acquisition software.
-
Blocker Application: After obtaining a stable baseline recording of mechanically activated currents, perfuse the chamber with the external solution containing the desired concentration of the blocker (e.g., this compound).
-
Data Analysis: Measure the peak current amplitude before and after blocker application. Construct a dose-response curve by applying a range of blocker concentrations and calculate the IC50 value.
Calcium Imaging Assay
This technique allows for the measurement of changes in intracellular calcium concentration, a common downstream effect of mechanosensitive cation channel activation.[21][22][23][24]
Objective: To assess the effect of a blocker on mechanosensitive channel-mediated calcium influx.
Methodology:
-
Cell Preparation: Seed cells expressing the mechanosensitive channel of interest in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with the buffer to remove excess dye.
-
Blocker Incubation: Incubate the cells with the desired concentration of the blocker or vehicle control for a predetermined time.
-
Mechanical Stimulation: Induce mechanical stimulation. This can be achieved by:
-
Fluid shear stress: Using an automated liquid handling system to create turbulent flow in the wells.
-
Hypo-osmotic shock: Adding a low-osmolarity solution to the wells.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after mechanical stimulation using a plate reader or a fluorescence microscope equipped with a camera.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀) to quantify the calcium influx. Compare the response in the presence and absence of the blocker to determine its inhibitory effect.
Cell-Based Mechanosensation Assays
These assays measure a functional cellular response to mechanical stimuli, providing a more integrated view of mechanotransduction.[25][26][27][28][29]
Objective: To evaluate the effect of a blocker on a physiological or pathophysiological response mediated by mechanosensitive channels.
Methodology (Example: Cell Migration Assay):
-
Cell Culture: Culture a cell line known to exhibit mechanically guided migration (e.g., fibroblasts or cancer cells) on a substrate with defined topographical features (e.g., microgrooves) or in a device that can apply cyclic stretch.
-
Blocker Treatment: Treat the cells with the mechanosensitive channel blocker or vehicle control.
-
Time-Lapse Microscopy: Acquire time-lapse images of the cells over several hours.
-
Data Analysis: Track the movement of individual cells and quantify parameters such as migration speed, directionality, and persistence. Compare these parameters between the blocker-treated and control groups to determine the role of the targeted mechanosensitive channel in cell migration.
References
- 1. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. The stretch-activated ion channel blocker gadolinium also blocks L-type calcium channels in isolated ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadolinium Ions Block Mechanosensitive Channels by Altering the Packing and Lateral Pressure of Anionic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gadolinium, a mechano-sensitive channel blocker, inhibits osmosis-initiated motility of sea- and freshwater fish sperm, but does not affect human or ascidian sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadolinium is a powerful blocker of the activation of nematocytes of Pelagia noctiluca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of gadolinium: a stretch-activated calcium channel blocker in mouse model of ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Streptomycin inhibition of myogenic tone, K+-induced force and block of L-type calcium current in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptomycin potency is dependent on MscL channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptomycin potency is dependent on MscL channel expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studying mechanosensitive ion channels with an automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. Advancing mechanobiology by performing whole-cell patch clamp recording on mechanosensitive cells subjected simultaneously to dynamic stretch events - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for the detection of mechanosensitive response of proteins in cultured cells under compressive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assaying mechanosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Force versus Response: Methods for Activating and Characterizing Mechanosensitive Ion Channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GsMTx4 and Dooku1 as Piezo1 Modulators
For Researchers, Scientists, and Drug Development Professionals
The mechanosensitive ion channel Piezo1 has emerged as a critical player in a myriad of physiological processes, from red blood cell volume regulation to vascular development and immune responses. Its role in mechanotransduction—the conversion of physical forces into biochemical signals—makes it a compelling target for therapeutic intervention in various diseases. Consequently, the development and characterization of specific modulators for Piezo1 are of paramount importance. This guide provides an objective comparison of two widely used Piezo1 modulators: GsMTx4, a peptide inhibitor, and Dooku1, a small-molecule antagonist of the agonist Yoda1.
Introduction to the Modulators
This compound (Grammostola mechanotoxin 4) is a 35-amino acid peptide isolated from the venom of the Chilean rose tarantula (Grammostola rosea).[1] It is one of the most utilized inhibitors for studying Piezo1 and other mechanosensitive ion channels.[2]
Dooku1 is a synthetic small molecule developed as a structural analogue of the Piezo1 agonist, Yoda1. It was designed to be an antagonist of Yoda1-induced Piezo1 activation, providing a tool to probe the specific activation mechanism of Yoda1.[3][4]
Mechanism of Action
This compound acts as a "gating modifier" of Piezo1. Instead of directly binding to the channel's pore and blocking ion flow, this compound inserts itself into the cell membrane.[1] This interaction with the lipid bilayer is thought to alter the local membrane tension, making the Piezo1 channel less sensitive to mechanical stimuli.[1][5] This mode of action is supported by the finding that its inhibitory effect can be overcome by increasing the mechanical pressure applied to the channel.[6] The inhibitory action of this compound is specific to the extracellular side of the channel.[6]
Dooku1 primarily functions as a reversible, competitive antagonist of the Piezo1 agonist Yoda1.[3][7] It is believed to compete with Yoda1 for a similar binding site on or near the Piezo1 channel, thereby preventing Yoda1 from activating the channel.[8][9] Dooku1 itself generally shows no agonist activity and does not affect the constitutive (baseline) activity of Piezo1.[3][4] However, it is important to note that in certain cellular contexts, such as human red blood cells, Dooku1 has been observed to act as a weak partial agonist.[8][10]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of this compound and Dooku1 based on available experimental data.
| Feature | This compound | Dooku1 |
| Type | Peptide Toxin | Synthetic Small Molecule |
| Primary Effect on Piezo1 | Inhibitor / Gating Modifier | Yoda1 Antagonist |
| Potency | KD: ~155 nM[1][6] | IC50 (vs. 2 µM Yoda1): ~1.3 µM (HEK293 cells), ~1.5 µM (HUVECs)[3][4][7] |
| Cell-Type Variability | Generally consistent inhibitory effect | Potency varies; acts as a weak agonist in human red blood cells (IC50 vs. Yoda1: 90.7 µM)[8][9][10] |
| Specificity | Inhibits cationic mechanosensitive channels including Piezo1, TRPC1, and TRPC6. Also affects some voltage-gated sodium and potassium channels at higher concentrations.[1] Does not block the K+ selective MSC, TREK-1.[6] | Selective for antagonizing Yoda1-induced Piezo1 activation. Does not affect ATP-evoked Ca2+ elevation or TRPC4/TRPV4 channels.[3] |
| Stereospecificity | No, both L- and D-enantiomers are effective inhibitors.[1][6] | Not applicable. |
Signaling Pathways and Experimental Workflows
Piezo1 Signaling Pathway
Activation of the Piezo1 channel by mechanical force or a chemical agonist leads to an influx of cations, primarily Ca2+.[11] This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling pathways that regulate diverse cellular processes such as gene expression, proliferation, and migration.[12] Key pathways activated downstream of Piezo1 include the Calcineurin/NFAT and MAPK/ERK pathways.[11][13][14]
Caption: Piezo1 signaling pathway and points of modulation by this compound and Dooku1.
Experimental Workflow for Modulator Comparison
A typical workflow to compare the effects of this compound and Dooku1 involves stimulating Piezo1-expressing cells with a known agonist (Yoda1) and observing the inhibitory effects of the modulators. The primary readout is often the change in intracellular calcium concentration or direct measurement of ion channel currents via electrophysiology.
Caption: A generalized workflow for comparing Piezo1 modulators using a cell-based assay.
Experimental Protocols
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is the gold standard for directly measuring the ion flux through Piezo1 channels.
-
Cell Preparation: HEK293 cells transiently or stably expressing Piezo1 are cultured on glass coverslips.
-
Recording Configuration: The whole-cell, outside-out, or cell-attached patch-clamp configuration can be used.[6][15] For studying extracellularly applied modulators like this compound, the outside-out configuration is ideal.[6]
-
Solutions: The standard extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
-
Mechanical Stimulation: Mechanical stimuli are delivered to the membrane patch via a high-speed pressure clamp system that can apply negative or positive pressure steps.[15] Alternatively, high-throughput systems can use rapid fluid flow to induce shear stress.[16][17]
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier. The holding potential is typically set to -80 mV to measure inward currents.[16]
-
Procedure:
-
Establish a high-resistance (>1 GΩ) seal on a Piezo1-expressing cell.
-
Record baseline channel activity in response to a series of pressure steps.
-
Perfuse the cell with the modulator (e.g., 1-10 µM this compound or Dooku1) for a defined period.
-
For Dooku1, co-apply with an agonist like Yoda1 (e.g., 2 µM).
-
Repeat the pressure-step protocol in the presence of the modulator(s) to measure the change in current amplitude and kinetics.
-
Calculate the percentage of inhibition or the shift in the pressure-response curve.[6]
-
Calcium Imaging
Calcium imaging provides a high-throughput method to assess Piezo1 channel activity by measuring changes in intracellular calcium.
-
Cell Preparation: Cells expressing Piezo1 are seeded in 96-well plates or on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 3 µM), for 30-60 minutes at 37°C.[18] After loading, cells are washed with a physiological salt solution (e.g., HBSS) to remove excess dye.
-
Instrumentation: A fluorescence microscope or a plate reader equipped with an automated liquid handling system is used to measure fluorescence intensity over time.
-
Procedure:
-
Acquire a baseline fluorescence reading from the dye-loaded cells.
-
Add the modulator (this compound or Dooku1) to the wells and incubate for a specified time (e.g., 20 minutes).[19]
-
Add the Piezo1 agonist Yoda1 (e.g., 2-10 µM) to stimulate calcium influx.[18]
-
Record the change in fluorescence intensity immediately after agonist addition. The peak fluorescence intensity is used to quantify the calcium response.
-
Data is typically normalized to the baseline fluorescence (F/F0). The inhibitory effect of the modulator is calculated by comparing the peak response in its presence to the response with Yoda1 alone.
-
Conclusion
This compound and Dooku1 are valuable but fundamentally different tools for studying Piezo1.
-
This compound is a direct inhibitor of mechanosensation. Its action through the lipid bilayer makes it a useful tool for investigating the role of Piezo1 in response to physical forces. However, its broader specificity for other mechanosensitive channels and some voltage-gated channels necessitates careful interpretation of results.[1]
-
Dooku1 is a specific antagonist for the chemical agonist Yoda1. It is highly valuable for elucidating the pharmacology of the Yoda1 binding site and for experiments where chemical, rather than mechanical, activation of Piezo1 is desired.[3] Researchers should be aware of its potential for weak agonist activity in certain cell types, which could complicate data interpretation.[8][10]
The choice between this compound and Dooku1 will depend on the specific experimental question. For studying endogenous mechanotransduction, this compound is often the preferred inhibitor. For dissecting the pharmacological activation by Yoda1, Dooku1 is the appropriate antagonist. Using both modulators in parallel can provide a more complete understanding of Piezo1 function in a given biological system.
References
- 1. GsMTx-4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoda1 analogue (Dooku1) which antagonizes Yoda1‐evoked activation of Piezo1 and aortic relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual action of Dooku1 on PIEZO1 channel in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dual action of Dooku1 on PIEZO1 channel in human red blood cells [frontiersin.org]
- 10. Dual action of Dooku1 on PIEZO1 channel in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIEZO1 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The roles of mechanosensitive ion channels and associated downstream MAPK signaling pathways in PDLC mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanical sensitivity of Piezo1 ion channels can be tuned by cellular membrane tension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput electrophysiology assay to study the response of PIEZO1 to mechanical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piezo1 Participated in Decreased L-Type Calcium Current Induced by High Hydrostatic Pressure via. CaM/Src/Pitx2 Activation in Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
D-GsMTx4 vs. L-GsMTx4: A Comparative Analysis of Enantiomeric Activity on Mechanosensitive Ion Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the D- and L-enantiomers of the mechanosensitive ion channel inhibitor, GsMTx4. This analysis is supported by experimental data and detailed methodologies for key experiments.
This compound, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical pharmacological tool for studying mechanosensitive ion channels (MSCs). Its ability to selectively inhibit cationic MSCs, such as Piezo and some Transient Receptor Potential (TRP) channels, has paved the way for a deeper understanding of mechanotransduction in various physiological and pathological processes. A unique characteristic of this compound is that both its naturally occurring L-enantiomer and its synthetic D-enantiomer exhibit biological activity. This guide delves into a comparative analysis of their efficacy.
Mechanism of Action: A Non-Stereospecific Approach
The prevailing mechanism of this compound action is not a classic lock-and-key interaction with the ion channel protein. Instead, it is proposed to be a bilayer-dependent mechanism.[1] this compound partitions into the lipid bilayer surrounding the channel and alters the local membrane mechanics. This change in the lipid environment makes it energetically less favorable for the channel to open in response to mechanical stimuli, effectively acting as a gating modifier.[2][3] This non-stereospecific mechanism, which targets the physical properties of the cell membrane rather than a specific chiral binding site on the channel protein, is the fundamental reason why both D- and L-GsMTx4 are active.[4]
Comparative Activity on Piezo Channels
Piezo channels are principal targets of this compound. Experimental evidence strongly suggests that both enantiomers are equally effective in inhibiting Piezo1 channels.
Quantitative Comparison of this compound Enantiomer Activity on Piezo1
| Enantiomer | Target | Reported Potency (Kd) | Experimental System | Reference |
| L-GsMTx4 | Piezo1 | ~155 nM | Outside-out patches from transfected HEK293 cells | [5][6] |
| D-GsMTx4 | Piezo1 | Stated to be equally effective as L-enantiomer | Outside-out patches from transfected HEK293 cells | [5][6][7] |
| L- and D-GsMTx4 | Piezo1 | ~200 nM | Electrophysiology studies of cells transfected with PIEZO1 | [8][9] |
Regarding Piezo2, research has predominantly focused on the D-enantiomer, likely due to its resistance to proteolytic degradation, making it a more stable tool for in vivo studies. D-GsMTx4 has been shown to effectively inhibit Piezo2 currents.
Activity of D-GsMTx4 on Piezo2
| Enantiomer | Target | Concentration | % Inhibition | Experimental System | Reference |
| D-GsMTx4 | Piezo2 | 5 µM | ~80.2% | Whole-cell patch clamp on QGP-1 cells | [3] |
| D-GsMTx4 | Piezo2 | 5 µM | ~90% (of response to maximum displacement) | Whole-cell patch clamp on QGP-1 cells | [10] |
Quantitative data directly comparing the activity of L-GsMTx4 on Piezo2 is currently lacking in the available literature.
Activity on TRP Channels
This compound is also known to inhibit certain members of the TRP channel family, specifically TRPC1 and TRPC6.[11] Similar to its action on Piezo channels, the inhibition of TRPC channels is attributed to the same bilayer-dependent mechanism. Consequently, both D- and L-GsMTx4 are reported to be effective inhibitors of these channels. However, a detailed quantitative comparison of the potency of the two enantiomers on TRPC channels is not well-documented in published studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound action and a typical experimental workflow for assessing its inhibitory activity.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory effect of this compound enantiomers on mechanosensitive ion channels using patch-clamp electrophysiology, based on methodologies described in the cited literature.
Cell Preparation:
-
HEK293 cells are transiently transfected with the cDNA for the ion channel of interest (e.g., human or mouse Piezo1 or Piezo2).
-
Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Whole-cell or outside-out patch-clamp configurations are established.
-
The extracellular (bath) solution typically contains (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to a pH of 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 130 CsCl, 5 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to a pH of 7.2.
-
Mechanical stimulation is delivered to the cell or membrane patch using a fire-polished glass probe controlled by a high-speed piezo-electric actuator or by applying pressure through the patch pipette.[3]
-
Currents are recorded at a holding potential of -60 mV or -80 mV.
Drug Application:
-
A baseline of mechanically activated currents is established.
-
D-GsMTx4 or L-GsMTx4 is applied to the bath at the desired concentration (e.g., ranging from nM to µM).
-
Mechanically activated currents are recorded in the presence of the toxin.
-
To test for reversibility, the toxin is washed out of the bath, and recovery of the current is monitored.
Data Analysis:
-
The peak amplitude of the mechanically activated current before and after toxin application is measured.
-
The percentage of inhibition is calculated.
-
For dose-response analysis, currents are measured at various toxin concentrations, and the data are fitted to a Hill equation to determine the IC50 or Kd value.
Conclusion
The available evidence strongly indicates that D-GsMTx4 and L-GsMTx4 are equipotent in their inhibition of mechanosensitive ion channels, particularly Piezo1. This is a direct consequence of their non-stereospecific, bilayer-dependent mechanism of action. While D-GsMTx4 is more commonly used in research due to its resistance to proteolysis, both enantiomers can be considered functionally equivalent for in vitro studies targeting mechanosensitive channels. For researchers and drug development professionals, this interchangeability offers flexibility in experimental design. However, for in vivo applications, the superior stability of D-GsMTx4 makes it the more pragmatic choice. Further research involving direct, side-by-side quantitative comparisons of both enantiomers on a wider range of mechanosensitive channels would be beneficial to further solidify our understanding of their subtle differences, if any exist.
References
- 1. Bilayer-dependent inhibition of mechanosensitive channels by neuroactive peptide enantiomers. [vivo.weill.cornell.edu]
- 2. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | TRPC Channels | Tocris Bioscience [tocris.com]
GsMTx4 specificity compared to non-selective blockers like ruthenium red
For researchers navigating the complex landscape of ion channel pharmacology, selecting the appropriate blocker is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of GsMTx4 and ruthenium red, two commonly used but functionally distinct ion channel inhibitors. We will delve into their mechanisms of action, target specificity, and provide quantitative data to aid in the selection of the most suitable tool for your research needs.
Introduction to this compound and Ruthenium Red
This compound is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is recognized for its relatively selective inhibition of mechanosensitive ion channels, which are critical in cellular processes such as mechanotransduction, cell volume regulation, and sensing mechanical pain.[1]
Ruthenium red is an inorganic polycationic dye that has been widely used as a non-selective blocker of a broad range of cation channels. Its utility stems from its ability to inhibit various channels, but this lack of specificity necessitates careful interpretation of experimental results.
Mechanism of Action: A Tale of Two Strategies
The inhibitory mechanisms of this compound and ruthenium red are fundamentally different. This compound acts as a gating modifier , altering the mechanical stress on the lipid bilayer surrounding the channel. This change in the local membrane environment makes it more energetically costly for the mechanosensitive channel to open in response to physical stimuli.[2][3] In contrast, ruthenium red functions as a pore blocker , physically occluding the ion conduction pathway of the channel to prevent the passage of ions.[4]
Specificity and Target Channels
The primary distinction between this compound and ruthenium red lies in their target specificity. This compound exhibits a preference for cationic mechanosensitive channels, including members of the Piezo and some Transient Receptor Potential (TRP) channel families.[5][6] While not perfectly specific, its targeted action makes it a valuable tool for studying mechanotransduction.
Ruthenium red, on the other hand, is a broad-spectrum antagonist, inhibiting a wide array of cation channels. This includes various TRP channels (TRPV, TRPA, TRPM), ryanodine receptors, and some voltage-gated calcium channels.[1] This promiscuity can be a significant confounding factor in experiments aimed at dissecting the role of a specific channel.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) or dissociation constants (Kd) of this compound and ruthenium red for various ion channels, providing a quantitative basis for their comparison.
| Blocker | Channel Target | Inhibitory Concentration (IC50/Kd) | Reference |
| This compound | Piezo1 | ~155 nM (Kd) | |
| Piezo2 | 55% inhibition at 5 µM | ||
| TRPC1 | Selectively inhibits | ||
| TRPC6 | Selectively inhibits | ||
| Ruthenium Red | Capsaicin-activated cation channels (TRPV1) | 14 nM (IC50) | |
| Voltage-gated Ca2+ channels (Class A, B, C, E) | 0.7 - 67.1 µM (IC50) | [1] | |
| Transmembrane Ca2+ fluxes | 7 µM (IC50) | ||
| K+-stimulated catecholamine secretion | 6 µM (IC50) | ||
| Chromaffin cell Ca2+ currents | 7 µM (IC50) | [4] |
Experimental Protocols: Assessing Blocker Specificity with Patch-Clamp Electrophysiology
A standard method to evaluate the effect of blockers on ion channels is the patch-clamp technique. This electrophysiological method allows for the recording of ion currents through single channels or across the entire cell membrane.
Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip is then fire-polished to a smooth surface. Fill the pipette with an appropriate internal solution that mimics the intracellular ionic composition and contains a recording electrode.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a target cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a specific voltage and record the baseline ion channel activity.
-
Blocker Application: Perfuse the cell with an external solution containing the blocker (e.g., this compound or ruthenium red) at a known concentration.
-
Effect Measurement: Record the changes in ion channel currents in the presence of the blocker. A reduction in current amplitude indicates inhibition.
-
Dose-Response Analysis: To determine the IC50 value, repeat the experiment with a range of blocker concentrations and plot the percentage of inhibition against the logarithm of the concentration.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and ruthenium red hinges on the specific research question.
-
This compound is the preferred tool for investigating the role of mechanosensitive ion channels like Piezo and certain TRP channels. Its more selective nature as a gating modifier provides a clearer window into the function of these specific channels in physiological and pathological processes.
-
Ruthenium red , due to its broad-spectrum activity as a pore blocker, is less suitable for studies requiring high specificity. However, it can be useful in initial screening experiments to determine if a process is mediated by any of a wide range of cation channels. Extreme caution is advised in interpreting data obtained with ruthenium red due to its numerous off-target effects.
References
- 1. Block by ruthenium red of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium red inhibits selectively chromaffin cell calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GsMTx4: A Potent Inhibitor of Piezo2 Channels in Mechanotransduction Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The mechanosensitive ion channel Piezo2 is a critical player in various physiological processes, including touch sensation, proprioception, and pain. Its role in these pathways has made it a significant target for therapeutic intervention. Validating the efficacy and specificity of Piezo2 inhibitors is paramount for advancing research and drug development. This guide provides a comparative analysis of GsMTx4, a peptide toxin, and its inhibitory effect on Piezo2 channels, supported by experimental data and detailed protocols.
This compound vs. Alternatives: A Quantitative Comparison
This compound has emerged as a widely used inhibitor of Piezo channels. The following table summarizes the quantitative data on the inhibitory effects of D-GsMTx4, a Protease-resistant enantiomer of this compound, and other common non-specific inhibitors on Piezo2 channels.
| Inhibitor | Concentration | Cell Type | Inhibition of Piezo2 Current | Reference |
| D-GsMTx4 | 5 µM | HEK-293 cells (human Piezo2) | 55 ± 8.6% | [1] |
| D-GsMTx4 | 10 µM | HEK-293 cells (human Piezo2) | Significant inhibition (exact % not stated) | [1] |
| D-GsMTx4 | 5 µM | QGP-1 cells (endogenous Piezo2) | ~90% | [1] |
| D-GsMTx4 | 10 µM | QGP-1 cells (endogenous Piezo2) | 100% (complete block) | [1] |
| Ruthenium Red | 30 µM | HEK-293T cells | ~80% | [1] |
| Gadolinium (Gd³⁺) | 30 µM | HEK-293T cells | ~80% | [1] |
It is important to note that while this compound is a potent inhibitor of Piezo2, it is not entirely selective and also blocks Piezo1 and other mechanosensitive channels.[2] Ruthenium Red and Gadolinium are non-specific blockers of various ion channels.
Experimental Protocols
The validation of this compound's inhibitory effect on Piezo2 channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique on cells expressing the channel.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells, which lack endogenous Piezo2, are a common choice.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of Piezo2, cells are transfected with a plasmid containing the human Piezo2 cDNA using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected fluorescent marker like Green Fluorescent Protein (GFP) can be used to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.
-
-
Recording Setup:
-
An inverted microscope equipped with micromanipulators is used to visualize and patch the cells.
-
A patch-clamp amplifier and a data acquisition system are used to record the ionic currents.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
-
Recording Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Mechanical Stimulation:
-
A fire-polished glass probe with a tip diameter of 2-3 µm is positioned at a 45° angle to the cell.
-
A piezo-electric actuator is used to apply precise and rapid mechanical indentations to the cell membrane, which activates the Piezo2 channels.
-
A series of mechanical steps of increasing indentation are applied to elicit mechanosensitive currents.
-
-
Inhibitor Application:
-
After obtaining a stable baseline recording of Piezo2 currents, the external solution containing the desired concentration of this compound or other inhibitors is perfused into the recording chamber.
-
The mechanical stimulation protocol is repeated in the presence of the inhibitor to measure its effect on the Piezo2 currents.
-
A washout step with the control external solution is performed to check for the reversibility of the inhibition.
-
-
Data Analysis:
-
The amplitude of the inward currents elicited by mechanical stimulation is measured before, during, and after the application of the inhibitor.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence of the inhibitor to the baseline current.
-
Dose-response curves can be generated by testing a range of inhibitor concentrations to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in validating the inhibitory effect of this compound on Piezo2 channels.
Caption: Experimental workflow for validating this compound's inhibitory effect on Piezo2 channels.
Signaling Pathway and Mechanism of Action
While the precise binding site of this compound on Piezo2 is still under investigation, it is understood to act as a gating modifier. It is believed that this compound partitions into the cell membrane and alters the local lipid environment around the channel, thereby making it less responsive to mechanical stimuli. This results in a rightward shift in the dose-response curve for mechanical activation, meaning a stronger stimulus is required to open the channel in the presence of the toxin.
The activation of Piezo2 channels leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the cell membrane and can trigger various downstream signaling cascades, depending on the cell type. In sensory neurons, this depolarization can lead to the generation of an action potential, which transmits the mechanical signal to the central nervous system.
Caption: Simplified signaling pathway of Piezo2 activation and its inhibition by this compound.
References
GsMTx4 as a Negative Control in Mechanotransduction Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of mechanotransduction, the spider venom peptide GsMTx4 has emerged as a pivotal tool for dissecting the roles of mechanosensitive ion channels (MSCs), particularly the Piezo and TRP families.[1] While widely employed as a potent inhibitor, its use as a negative control to ascertain the specificity of mechanical responses is a subject of careful consideration. This guide provides an objective comparison of this compound with alternative negative controls, supported by experimental data and detailed protocols, to aid researchers in designing rigorous and well-controlled mechanotransduction studies.
This compound: An Inhibitor with Nuances for Control Experiments
This compound is a 34-amino acid peptide isolated from the venom of the tarantula Grammostola spatulata. It is lauded for its ability to selectively inhibit cationic MSCs. Its mechanism of action is unique; rather than directly blocking the channel pore, this compound acts as a "gating modifier." It partitions into the lipid bilayer surrounding the channel, altering the local membrane mechanics and making it energetically less favorable for the channel to open in response to mechanical stress.[1][2] This mode of action is not stereospecific, as both the L- and D-enantiomers of this compound are effective inhibitors.[1][2]
The very mechanism that makes this compound an effective inhibitor also complicates its use as a straightforward negative control. An ideal negative control should be inert, lacking the specific activity of the molecule of interest while sharing its physical properties. While no definitive "inactive" scrambled version of this compound is commercially available or widely published, studies have synthesized analogs with reduced efficacy. For instance, single lysine-to-glutamate substitutions in this compound resulted in analogs with approximately 20% lower efficacy in inhibiting Piezo1 channels, indicating that minor structural changes can alter activity but do not necessarily create a truly inactive control.[1][3][4]
Off-Target and Non-Specific Effects of this compound
A critical consideration for a negative control is its specificity. While this compound is selective for cationic MSCs, it is not entirely specific to a single channel type. This promiscuity can lead to off-target effects that may confound experimental results if not properly accounted for.
-
Inhibition of Multiple MSC Families: this compound is known to inhibit both Piezo and some members of the TRP channel family (e.g., TRPC1 and TRPC6).[5] Therefore, attributing an effect solely to Piezo channels in the presence of this compound requires additional validation, such as using genetic knockdowns.
-
Potentiation of Potassium Channels: Paradoxically, this compound has been shown to potentiate the activity of certain mechanosensitive potassium channels, such as TREK-1.[1][5] This effect is thought to occur because this compound's alteration of the outer leaflet of the cell membrane increases tension on the inner leaflet, which in turn activates these channels.[5]
-
Alteration of Membrane Properties: The fundamental mechanism of this compound involves modifying the physical properties of the cell membrane. This can have broader consequences beyond the direct inhibition of specific channels, potentially affecting other membrane-embedded proteins or cellular processes that are sensitive to membrane tension.
Alternatives to this compound as Negative Controls
Given the complexities of using this compound as a negative control, researchers often turn to other pharmacological agents or experimental designs to validate their findings. The most common alternatives are non-specific MSC blockers and the use of cellular systems lacking the target channel.
Ruthenium Red and Gadolinium (Gd³⁺)
Ruthenium red and gadolinium ions are widely used as non-specific inhibitors of various ion channels, including MSCs.[6] They are thought to act by physically blocking the pore of the channel, preventing ion flux.
Comparison of this compound, Ruthenium Red, and Gadolinium
| Feature | This compound | Ruthenium Red | Gadolinium (Gd³⁺) |
| Mechanism of Action | Gating modifier; alters local membrane mechanics | Pore blocker | Pore blocker |
| Specificity | Selective for cationic MSCs (Piezo, some TRPs) | Non-specific; blocks various cation channels | Non-specific; blocks various cation channels |
| Potency | High (nM to low µM range for Piezo inhibition) | Lower (µM range) | Lower (µM range) |
| Reversibility | Reversible | Reversible | Reversible |
| Known Off-Target Effects | Potentiates some K+ channels, alters membrane properties | Can affect mitochondrial Ca2+ transport | Can have broad cellular toxicity at higher concentrations |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing MSC Inhibition
This protocol is a standard method to measure the activity of mechanosensitive ion channels and assess the efficacy of inhibitors.
Objective: To measure mechanically-activated currents in cells and determine the inhibitory effect of this compound or alternative blockers.
Materials:
-
Cell line expressing the mechanosensitive channel of interest (e.g., HEK293 cells transfected with Piezo1)
-
Patch-clamp rig with a high-speed pressure clamp
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound, Ruthenium Red, or Gadolinium Chloride stock solutions
Procedure:
-
Culture cells on glass coverslips suitable for patch-clamp recording.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Form a gigaohm seal with a target cell and establish the whole-cell or outside-out patch configuration.
-
Apply negative pressure steps (e.g., from 0 to -80 mmHg in -10 mmHg increments) to the patch pipette to activate mechanosensitive currents.
-
Record the resulting currents at a holding potential of -60 mV.
-
Perfuse the cell with the extracellular solution containing the inhibitor (e.g., 5 µM this compound, 10 µM Ruthenium Red, or 30 µM Gd³⁺).
-
Repeat the pressure steps and record the currents in the presence of the inhibitor.
-
Wash out the inhibitor with the control extracellular solution and repeat the pressure steps to assess reversibility.
-
Analyze the peak current amplitude at each pressure step to generate a pressure-response curve and calculate the extent of inhibition.
Calcium Imaging to Measure Mechanically-Induced Calcium Influx
This method allows for the assessment of MSC activity at the cellular population level by measuring changes in intracellular calcium concentration.
Objective: To visualize and quantify the inhibition of mechanically-induced calcium influx by this compound or other blockers.
Materials:
-
Cells grown on a deformable substrate or glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging medium (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Mechanical stimulation device (e.g., shear stress flow chamber, cell stretcher, or atomic force microscope)
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Load the cells with the calcium indicator according to the manufacturer's instructions.
-
Mount the cells on the microscope and acquire a baseline fluorescence signal.
-
Apply a defined mechanical stimulus to the cells.
-
Record the changes in fluorescence intensity over time.
-
Incubate the cells with the inhibitor (e.g., 5 µM this compound) for a predetermined time.
-
Repeat the mechanical stimulation and fluorescence imaging in the presence of the inhibitor.
-
As a negative control, apply the vehicle (e.g., buffer) without the inhibitor and perform the mechanical stimulation.
-
Quantify the change in fluorescence intensity as a measure of calcium influx and compare the responses in the presence and absence of the inhibitor.
Visualizing the Logic: Signaling Pathways and Experimental Design
Conclusion and Recommendations
-
Acknowledge the Limitations of this compound: When using this compound, it is crucial to be aware of its potential off-target effects on other MSCs and its ability to modulate membrane properties.
-
Use Alternative Non-Specific Blockers: Employing ruthenium red or gadolinium as additional controls can help to confirm that the observed effects are indeed due to the inhibition of mechanosensitive ion channels, albeit non-specifically.
-
Incorporate Genetic Controls: The gold standard for demonstrating the involvement of a specific channel is the use of genetic knockout or knockdown (e.g., siRNA) cell lines or animal models. Comparing the mechanical response in wild-type versus channel-deficient systems provides the most definitive evidence.
-
Employ Mock-Transfected Cells: When using overexpression systems (e.g., HEK293 cells), mock-transfected cells serve as an excellent negative control to ensure that the observed mechanosensitive currents are due to the expressed channel of interest.[6]
By carefully designing experiments with these considerations in mind, researchers can confidently elucidate the specific roles of mechanosensitive ion channels in various physiological and pathological processes.
References
- 1. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bilayer-dependent inhibition of mechanosensitive channels by neuroactive peptide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GsMTx4 and Other Spider Venom Toxins in Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Spider venoms are a rich source of novel pharmacologically active peptides, many of which target ion channels with high potency and selectivity. Among these, GsMTx4, a toxin from the Chilean rose tarantula (Grammostola rosea), has garnered significant attention for its unique mechanism of action on mechanosensitive ion channels. This guide provides a comparative analysis of this compound with other notable spider venom toxins, focusing on their performance, mechanisms, and the experimental data that underpins our understanding of these powerful biomolecules.
Executive Summary
This guide compares this compound with three other well-characterized spider venom toxins: ProTx-I, ProTx-II, and Hainantoxin-III. While all are potent ion channel modulators, they exhibit distinct target specificities and mechanisms of action. This compound uniquely modulates mechanosensitive ion channels through a lipid bilayer-mediated mechanism, whereas ProTx-I, ProTx-II, and Hainantoxin-III act as more conventional gating modifiers of voltage-gated sodium and calcium channels. These differences present a diverse toolkit for researchers and a range of potential therapeutic applications.
Data Presentation: Quantitative Comparison of Toxin Potency
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and other selected spider venom toxins on various ion channels. This data is compiled from multiple electrophysiological and pharmacological studies.
Table 1: this compound Potency on Mechanosensitive Ion Channels
| Toxin | Target Ion Channel | Cell Type | Potency (IC50 / Kd) | Reference(s) |
| This compound | Piezo1 | HEK293 | ~155 nM (Kd) | [1] |
| This compound | TRPC6 | Human Pulmonary Arterial Endothelial Cells | Inhibition of ~40-60% at 5 µM | [2] |
| This compound | Stretch-Activated Channels (SACs) | Rat Astrocytes | ~630 nM (Kd) | [3] |
Table 2: ProTx Toxin Potency on Voltage-Gated Ion Channels
| Toxin | Target Ion Channel | Potency (IC50) | Reference(s) |
| ProTx-I | rat NaV1.8 | 27 nM | [4] |
| ProTx-I | human NaV isoforms | 60-130 nM | [4] |
| ProTx-II | human NaV1.7 | 0.3 nM | [5][6][7] |
| ProTx-II | other human NaV subtypes | 30-150 nM | [5] |
| ProTx-II | CaV1.2, CaV3.2 | Inhibition observed | [7] |
Table 3: Hainantoxin-III Potency on Voltage-Gated Sodium Channels
| Toxin | Target Ion Channel | Potency (IC50) | Reference(s) |
| Hainantoxin-III | NaV1.1 | ~1.27 µM | [8] |
| Hainantoxin-III | NaV1.2 | 275 nM | [8] |
| Hainantoxin-III | NaV1.3 | 491 nM | [8] |
| Hainantoxin-III | NaV1.7 | 232 nM | [8] |
Table 4: Phα1β Potency on TRPA1 Channel
| Toxin | Target Ion Channel | Potency (IC50) | Reference(s) |
| Phα1β | TRPA1 | 681 nM | [9] |
Mechanisms of Action: A Tale of Two Strategies
The spider venom toxins discussed here employ fundamentally different strategies to modulate ion channel activity. This compound utilizes an indirect, membrane-mediated mechanism, while the others act as direct gating modifiers.
This compound: The Membrane Perturbator
This compound is a 35-amino acid peptide belonging to the inhibitor cystine knot (ICK) family.[10] Unlike many other ICK toxins that directly bind to their target channels, this compound partitions into the lipid bilayer surrounding the channel.[11] By inserting into the outer leaflet of the membrane, it is thought to alter the local membrane tension and curvature. This perturbation makes it energetically less favorable for mechanosensitive channels like Piezo and some TRP channels to open in response to mechanical stimuli.[12] A key piece of evidence for this indirect mechanism is that the D-enantiomer of this compound, its mirror image, is equally effective at inhibiting mechanosensitive channels, which would not be expected for a typical lock-and-key binding interaction.[1][12]
References
- 1. The mechanosensitive ion channel Piezo1 is inhibited by the peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Protoxin-II - Wikipedia [en.wikipedia.org]
- 8. Structure and Function of Hainantoxin-III, a Selective Antagonist of Neuronal Tetrodotoxin-sensitive Voltage-gated Sodium Channels Isolated from the Chinese Bird Spider Ornithoctonus hainana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The peptide Phα1β, from spider venom, acts as a TRPA1 channel antagonist with antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piezo channels and this compound: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor this compound, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GsMTx4: A Guide for Laboratory Professionals
The safe and effective disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of GsMTx4, a peptide toxin derived from spider venom used in research. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to treat all research chemicals, including peptides with biological activity, with a high degree of caution.[1] Adherence to institutional and local regulations is paramount.[2][3]
This compound Technical Data
For safe handling and storage, it is essential to be aware of the technical specifications of this compound. This data provides context for the physical and chemical properties of the substance you are handling.
| Property | Value |
| Molecular Weight | 4095.86 g/mol |
| Formula | C₁₈₅H₂₇₃N₄₉O₄₅S₆ |
| Storage Temperature | Store at -20°C[4] |
| Solubility | Soluble to 1 mg/ml in water |
| Appearance | Lyophilized powder |
Essential Safety and Handling Protocols
Before beginning the disposal process, a comprehensive risk assessment should be conducted, considering the peptide's biological activity and potential routes of exposure.[5] All personnel must be trained on the specific handling procedures for peptides and toxins.[5][6]
Personal Protective Equipment (PPE): When handling this compound in any form (powder or solution), the following PPE is mandatory:
-
Safety Goggles: Chemical-resistant eye protection is necessary to prevent exposure.[4][5]
-
Nitrile Gloves: Use chemical-resistant gloves and change them frequently.[4][5]
-
Lab Coat: A full-coverage lab coat protects skin and clothing.[4][5]
-
Fume Hood: When handling the lyophilized powder to avoid inhalation, always work within a fume hood or other ventilated containment.[5][6]
This compound Disposal Protocol
Never dispose of peptides down the drain or in regular trash.[3][5] All this compound waste must be treated as chemical waste and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.[3][5]
Step 1: Waste Segregation Proper segregation at the point of generation is crucial for a safe disposal process.
-
Solid Waste: Includes unused or expired lyophilized this compound powder, and contaminated items like weigh boats, pipette tips, and microfuge tubes.
-
Liquid Waste: Includes this compound solutions, buffers used for reconstitution, and any rinsate from decontaminating glassware.
-
Contaminated Sharps: Includes needles, syringes, and broken glassware that have come into contact with this compound.[4]
Step 2: Waste Collection and Containment
-
Solid Waste Procedure:
-
Carefully collect all solid this compound waste into a designated, sealable waste container that is clearly labeled.[3]
-
If cleaning a spill of solid powder, avoid creating dust.[3] Use absorbent materials moistened with an appropriate deactivating agent if available, or water, to gently wipe the area.[6]
-
Place all cleanup materials into the designated solid chemical waste container.[6]
-
-
Liquid Waste Procedure:
-
Collect all aqueous and organic solutions containing this compound in separate, designated, and clearly labeled chemical waste containers.[5] Do not mix incompatible waste streams.[3]
-
Ensure the liquid waste container is sealed to prevent spills and evaporation.
-
The container should be stored in a designated, secure area, preferably in secondary containment to mitigate leaks.[7]
-
-
Sharps Waste Procedure:
Step 3: Labeling and Storage Proper labeling is a critical regulatory requirement.
-
Label every waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear hazard warning.[9]
-
Store the sealed waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]
-
Ensure stored waste containers are not in direct sunlight, near heat sources, or on the floor.[7]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or ready for pickup, contact your institution's EHS department or designated chemical safety officer.[3]
-
Provide them with an accurate inventory of the waste container's contents to schedule a pickup for final disposal by a licensed hazardous waste vendor.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. biovera.com.au [biovera.com.au]
- 6. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling GsMTx4
For researchers, scientists, and drug development professionals working with the peptide GsMTx4, a potent inhibitor of mechanosensitive ion channels, ensuring safe and effective handling is paramount. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, establishing a foundation of trust and value beyond the product itself. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain experimental integrity and personnel safety.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of appropriate PPE is dictated by the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Lyophilized Powder) | Disposable nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or N95 respirator to prevent inhalation of fine particles. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety glasses with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe and efficient laboratory environment.
Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage. The lyophilized peptide is stable at ambient temperatures for shipping but should be stored at -20°C for long-term stability.[1] Once reconstituted, it is recommended to prepare and use the solution on the same day; however, if storage is necessary, aliquots can be stored at -20°C for up to one month.[1]
Reconstitution
When reconstituting the peptide, allow the vial to warm to room temperature before opening to avoid condensation. Use a sterile, high-purity solvent such as sterile water or a buffer recommended for your specific application. This compound is soluble in water at a concentration of 1mg/ml.[1]
General Handling
Always wear the appropriate PPE as outlined in the table above.[2] Work in a clean, designated area to prevent cross-contamination.[2] Avoid direct contact with the skin and eyes, and do not ingest the peptide. After handling, thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Unused this compound (Lyophilized or Solution): Unused or expired this compound should be disposed of as chemical waste through your institution's hazardous waste disposal program. Do not pour peptide solutions down the drain.
-
Contaminated Consumables: All consumables that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated biohazard or chemical waste container and disposed of according to institutional guidelines.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed vial can then be disposed of in the regular laboratory glass waste.
Physical and Chemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 4095.86 g/mol |
| Formula | C185H273N49O45S6 |
| Amino Acid Sequence | GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF |
| Purity | >95% |
| Solubility | Soluble in water (1mg/ml)[1] |
| Storage (Lyophilized) | -20°C[1] |
| Storage (Solution) | -20°C for up to one month[1] |
Experimental Protocols and Visual Guides
To further aid in the safe and effective handling of this compound, the following diagrams illustrate key workflows and decision-making processes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
